Ocadusertib
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2382811-41-6 |
|---|---|
分子式 |
C25H25N5O4 |
分子量 |
459.5 g/mol |
IUPAC 名称 |
5-benzyl-N-[(3S)-7-(3-hydroxy-3-methylbut-1-ynyl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C25H25N5O4/c1-25(2,33)12-11-17-9-10-20-19(13-17)30(3)24(32)18(15-34-20)26-23(31)22-27-21(28-29-22)14-16-7-5-4-6-8-16/h4-10,13,18,33H,14-15H2,1-3H3,(H,26,31)(H,27,28,29)/t18-/m0/s1 |
InChI 键 |
SQBZJKIINNRUFC-SFHVURJKSA-N |
产品来源 |
United States |
Foundational & Exploratory
Ocadusertib: A Technical Guide to its Mechanism of Action in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ocadusertib (formerly LY3871801/R552) is an orally bioavailable, potent, and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] Developed by Rigel Pharmaceuticals and Eli Lilly, this compound is currently under investigation as a therapeutic agent for rheumatoid arthritis (RA), an autoimmune disease characterized by chronic inflammation and joint destruction.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of RA, detailing its biochemical and cellular activities, preclinical efficacy, and clinical development. The information presented herein is intended to provide researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential.
Introduction to RIPK1 and its Role in Rheumatoid Arthritis
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that regulates multiple cellular processes, including inflammation and programmed cell death pathways such as apoptosis and necroptosis. In the context of rheumatoid arthritis, pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) are key drivers of the disease pathology. TNF-α signaling through its receptor, TNFR1, can activate RIPK1, leading to the production of inflammatory mediators and, under certain conditions, necroptotic cell death of synoviocytes and immune cells. This necroptotic cell death releases damage-associated molecular patterns (DAMPs), further amplifying the inflammatory cascade within the synovium and contributing to the progressive joint damage characteristic of RA. By inhibiting the kinase activity of RIPK1, this compound aims to block these downstream inflammatory and cell death pathways, thereby offering a novel therapeutic strategy for RA.
Biochemical and Cellular Mechanism of Action
This compound is a potent and selective inhibitor of RIPK1 kinase activity. Preclinical studies have demonstrated its ability to inhibit RIPK1 enzymatic activity and block necroptotic responses in various in vitro models.[3]
Quantitative Data on this compound's In Vitro Activity
| Assay Type | Cell Line/System | Endpoint | This compound Potency (IC50/EC50) | Reference |
| RIPK1 Enzymatic Activity | Biochemical Assay | Inhibition of kinase activity | 12 to 38 nM | [3] |
| Necroptosis Inhibition | In vitro immortalized and primary cell-based assays | Inhibition of necroptotic responses | 0.4 to 3 nM | [3] |
| TNF/zVAD-induced Cell Death | Human Whole Blood Assay | Inhibition of cell death | 7 to 9 nM | [3] |
| Necroptosis Inhibition | Mouse L929 cells | Inhibition of TNFα-induced cell death | < 1 nM | [4] |
| Kinase Selectivity | Panel of 105 kinases | Inhibition of kinase activity | No significant inhibition at 10 µM | [3] |
Signaling Pathway of this compound's Action
This compound's primary mechanism of action is the inhibition of RIPK1 kinase activity, which is a critical step in the necroptosis signaling cascade. The following diagram illustrates the TNF-α induced necroptosis pathway and the point of intervention for this compound.
Preclinical Efficacy in Models of Inflammatory Disease
This compound has demonstrated efficacy in preclinical models of inflammation, supporting its development for rheumatoid arthritis.
Sharpin cpdm Mouse Model of Inflammatory Arthritis
The chronic proliferative dermatitis (cpdm) mouse, which has a spontaneous mutation in the Sharpin gene, develops a severe inflammatory phenotype that includes arthritis. This model is known to be dependent on RIPK1 signaling. Treatment with this compound resulted in a significant reduction in the severity of dermatitis in this model.[3]
Other In Vivo Models of Inflammation
-
TNF-induced Hypothermia: this compound prevented RIPK1-dependent hypothermia in mice following a TNF challenge.[3]
-
Acute Skin Inflammation: The compound was effective in inhibiting necroptosis-induced skin inflammation in an acute mouse model.[3]
Experimental Protocols
While the precise, proprietary protocols used for the development of this compound are not publicly available, this section provides detailed, representative methodologies for the key assays cited, based on established scientific literature.
RIPK1 Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro assay to measure the inhibition of RIPK1 kinase activity.
Methodology:
-
Reagents: Recombinant human RIPK1, kinase assay buffer, ATP, a suitable substrate (e.g., myelin basic protein), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Serially dilute this compound to various concentrations. b. In a 96-well plate, add RIPK1 enzyme, the diluted this compound, and kinase buffer. Incubate briefly. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Calculate the percentage of inhibition at each concentration and determine the IC50 value.
TNF/zVAD-induced Necroptosis Assay (General Protocol)
This protocol outlines a common cell-based assay to assess the ability of a compound to inhibit necroptosis.
Methodology:
-
Cell Culture: Culture a cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells) in appropriate media.
-
Procedure: a. Seed cells into a 96-well plate and allow them to adhere overnight. b. Pre-incubate the cells with a serial dilution of this compound for 1-2 hours. c. Add TNF-α and a pan-caspase inhibitor (e.g., zVAD-fmk) to induce necroptosis. d. Incubate the plate for 18-24 hours. e. Measure cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels. f. Calculate the percentage of cell viability at each concentration and determine the EC50 value.
Clinical Development in Rheumatoid Arthritis
This compound has progressed into clinical trials to evaluate its safety, tolerability, and efficacy in humans.
Phase 1 Clinical Trial in Healthy Volunteers
A first-in-human, Phase 1 study (EudraCT: 2019-002520-32) was conducted in healthy adult subjects to assess the safety, tolerability, and pharmacokinetics of this compound.[3] Another Phase 1 study (NCT05960851) investigated the safety, tolerability, and pharmacokinetics of multiple doses in healthy Asian and non-Asian participants.[5]
Pharmacokinetic Profile of this compound in Healthy Volunteers [3]
| Pharmacokinetic Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1 to 4 hours |
| Half-life (t1/2) | 13 to 15 hours |
| Steady State Attainment | 4 to 6 days after multiple once-daily doses |
The results from the Phase 1 studies indicated that this compound was well-tolerated with an acceptable safety profile, supporting its further development.[3]
Phase 2 Clinical Trial in Rheumatoid Arthritis Patients
An adaptive Phase 2a/2b, randomized, double-blind, placebo-controlled study (NCT05848258) is currently ongoing to evaluate the efficacy and safety of this compound in adult participants with moderately-to-severely active rheumatoid arthritis.[5] This trial will provide crucial data on the therapeutic potential of this compound in the target patient population.
Conclusion
This compound is a promising, orally administered, selective RIPK1 inhibitor with a well-defined mechanism of action that targets key inflammatory and cell death pathways implicated in the pathogenesis of rheumatoid arthritis. Its potent in vitro activity, demonstrated efficacy in preclinical models of inflammation, and favorable pharmacokinetic and safety profile in early clinical trials provide a strong rationale for its continued development as a novel therapeutic for RA. The ongoing Phase 2 clinical trial will be instrumental in determining the clinical utility of this compound in this patient population.
References
- 1. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 2. Lilly :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 3. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Role of RIPK1 Inhibition in Inflammatory Diseases: A Technical Guide
Abstract
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a master regulator of inflammation and cell death, positioning it at the crossroads of cellular fate decisions.[1][2][3] Its dual function as both a signaling scaffold and an active kinase allows it to control pro-survival pathways, such as NF-κB activation, as well as programmed cell death pathways, including apoptosis and necroptosis.[1][4][5] Dysregulation of RIPK1 kinase activity is a key driver in the pathogenesis of a wide array of autoimmune, inflammatory, and neurodegenerative diseases.[1][6][7] Consequently, the therapeutic inhibition of RIPK1's kinase function presents a promising strategy to mitigate the aberrant inflammation and cell death that characterize these conditions. This technical guide provides an in-depth overview of RIPK1 signaling, its role in disease, and the development of specific inhibitors, offering detailed experimental protocols and data for researchers and drug development professionals.
Introduction: The Dual Role of RIPK1 in Cell Fate and Inflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a multifaceted protein crucial for regulating cellular responses to stimuli such as tumor necrosis factor (TNF).[1][8] It contains an N-terminal kinase domain, an intermediate domain, and a C-terminal death domain, which allow it to participate in distinct protein complexes that determine a cell's fate.[6] RIPK1 can act as a scaffold to promote cell survival and inflammation or as an active kinase to trigger cell death.[8][9] This functional duality makes RIPK1 a critical checkpoint in cellular stress responses. The complete loss of RIPK1 in humans can lead to immunodeficiency and inflammatory bowel disease (IBD), highlighting its essential role in maintaining homeostasis.[6] Conversely, excessive RIPK1 kinase activity is implicated in the pathology of conditions like rheumatoid arthritis (RA), psoriasis, and Alzheimer's disease.[1][3]
RIPK1 Signaling Pathways
RIPK1's function is determined by the signaling complex it joins following receptor stimulation, most notably by TNF receptor 1 (TNFR1).[1] Its post-translational modifications, particularly ubiquitination and phosphorylation, dictate the downstream signaling cascade.[4]
Pro-survival and Pro-inflammatory Signaling (Complex I)
Upon TNF-α binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is rapidly assembled.[10] In this complex, RIPK1 functions as a scaffold.[4] It is recruited to the receptor and undergoes K63-linked and M1-linked linear ubiquitination by cellular inhibitors of apoptosis proteins (cIAPs) and the linear ubiquitin chain assembly complex (LUBAC), respectively.[10] This ubiquitinated RIPK1 serves as a platform to recruit and activate the IKK complex (IκB kinase) and TAK1 (transforming growth factor-β-activated kinase 1), leading to the activation of NF-κB and MAPK pathways.[4][5] These pathways drive the transcription of pro-survival and pro-inflammatory genes, including cytokines like IL-6 and TNF itself.[4][11]
Apoptotic and Necroptotic Signaling (Complex II)
When the ubiquitination of RIPK1 in Complex I is inhibited, for instance by the deubiquitinase CYLD, RIPK1 can dissociate from the membrane and form a secondary cytosolic complex, known as Complex II.[4][12] The composition and activity of this complex determine whether the cell undergoes apoptosis or necroptosis.
-
Complex IIa (Apoptosis): In this complex, RIPK1, FADD, and pro-caspase-8 assemble.[3] This leads to the activation of caspase-8, which initiates the apoptotic cascade. Activated caspase-8 can also cleave and inactivate RIPK1 and RIPK3, thereby preventing necroptosis.[5]
-
Complex IIb (The Necrosome): If caspase-8 activity is blocked or absent, RIPK1's kinase function becomes dominant.[3][12] Activated RIPK1 autophosphorylates and subsequently recruits and phosphorylates RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs), forming an amyloid-like signaling complex called the necrosome.[12][13] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of necroptosis.[8][12] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to lytic cell death and the release of damage-associated molecular patterns (DAMPs), which further fuels inflammation.[14]
The Role of RIPK1 Kinase Activity in Inflammatory Diseases
The kinase activity of RIPK1 is a critical driver of both cell death and inflammation.[1][8] RIPK1-mediated necroptosis leads to the release of cellular contents and DAMPs, which triggers a potent inflammatory response.[9] This mechanism is implicated in the pathology of numerous human diseases.
-
Rheumatoid Arthritis (RA): RA is an autoimmune disease characterized by chronic joint inflammation.[11] RIPK1 kinase activation is observed in the synovial tissue of RA patients, and inhibiting RIPK1 has been shown to reduce inflammation and joint destruction in animal models.[3][11][15]
-
Inflammatory Bowel Disease (IBD): IBD, including Crohn's disease and ulcerative colitis, involves chronic inflammation of the gastrointestinal tract and epithelial cell loss.[3] While a complete loss of RIPK1 is detrimental, inhibiting its kinase activity is protective in models of colitis.[6][15] Human genetic studies have linked mutations affecting RIPK1 to IBD-like conditions.[11]
-
Psoriasis: This chronic skin condition is associated with hyperproliferation of keratinocytes and inflammation.[3] RIPK1-mediated necroptosis of skin cells is thought to contribute to the inflammatory cycle, and RIPK1 inhibitors are being investigated as a treatment.[1][3]
-
Neurodegenerative Diseases: In conditions like Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS), neuroinflammation and neuronal death are key pathological features.[16][17] RIPK1 activation has been demonstrated in post-mortem brain tissue, and preclinical studies show that inhibiting RIPK1 can reduce neuroinflammation and improve outcomes.[3][7][17]
Therapeutic Inhibition of RIPK1
Given the central role of its kinase activity in disease, RIPK1 has become a major therapeutic target.[7] Small molecule inhibitors have been developed to specifically block this function while preserving RIPK1's essential scaffolding roles.[3]
Mechanism of Action of RIPK1 Inhibitors
RIPK1 inhibitors are typically classified based on their binding mode to the kinase domain. The most advanced clinical candidates are highly selective allosteric inhibitors (Type III) that bind to a unique hydrophobic pocket near the ATP-binding site, stabilizing the kinase in an inactive conformation.[9][18] This prevents the autophosphorylation of RIPK1 at key sites like Ser166, which is a critical step for its activation and the subsequent initiation of cell death pathways.[8]
Preclinical and Clinical Efficacy of RIPK1 Inhibitors
Numerous RIPK1 inhibitors have demonstrated efficacy in a wide range of animal models of human disease.[3] Several have advanced into human clinical trials, showing promising safety and target engagement profiles.[17]
| Compound | Company | Disease(s) Investigated | Phase | Key Findings / Quantitative Data | Citations |
| GSK2982772 | GlaxoSmithKline | Rheumatoid Arthritis, Psoriasis, Ulcerative Colitis | Phase II | Target Engagement: >90% RIPK1 inhibition achieved over 24 hours with 60 mg and 120 mg BID dosing in healthy volunteers. Safety: Generally safe and well-tolerated in Phase I and II studies. Efficacy: No significant clinical efficacy demonstrated in a Phase IIa study for RA, though trends toward improvement were noted in some biomarker subgroups. | [5][19][20] |
| SIR2446M | Sironax | Degenerative and Inflammatory Diseases | Phase I | Target Engagement: Achieved ~90% target engagement at repeated doses from 30 to 400 mg in healthy participants. Safety: Favorable safety and tolerability profile in healthy participants. PK: Rapid absorption, with a half-life of 10-15 hours. No marked accumulation observed. | [21] |
| Necrostatin-1 (Nec-1s) | N/A (Tool Compound) | Preclinical models (e.g., Stroke, Neurodegeneration) | Preclinical | Mechanism: Widely used as a selective, allosteric inhibitor of RIPK1 to demonstrate the role of its kinase activity in various disease models. | [3][7] |
Key Experimental Protocols
Validating the effect of RIPK1 inhibition requires robust and specific assays. The following sections detail common methodologies.
In Vitro Necroptosis Induction and Analysis
This protocol describes how to induce and detect necroptosis in a cell culture model, such as the human colon adenocarcinoma cell line HT-29.[22]
Methodology:
-
Cell Seeding: Plate HT-29 cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with the RIPK1 inhibitor of interest (e.g., GSK2982772, Nec-1s) for 1-2 hours.
-
Necroptosis Induction: Add a combination of stimuli to trigger necroptosis. A common cocktail is:
-
T NF-α (e.g., 10-100 ng/mL) - to engage the TNFR1 pathway.
-
S mac mimetic (e.g., birinapant) - to inhibit cIAPs and promote Complex II formation.
-
Z -VAD-FMK (a pan-caspase inhibitor) - to block apoptosis and force the signaling cascade towards necroptosis.[3]
-
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).
-
Analysis (Western Blot):
-
Harvest cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies specific for phosphorylated forms of key necroptotic proteins:
-
Use antibodies against total RIPK1, RIPK3, and MLKL as loading controls.
-
Develop the blot using secondary antibodies and a chemiluminescent substrate. A reduction in the phosphorylated protein signals in the inhibitor-treated lanes indicates successful target engagement.
-
RIPK1 Kinase Activity Assay
This protocol outlines a biochemical assay to measure the direct enzymatic activity of RIPK1 and assess the potency of inhibitors (e.g., IC50 determination) using a technology like the Transcreener® ADP² Kinase Assay.[24][25]
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.05 mM DTT).
-
Dilute recombinant human RIPK1 enzyme to the desired concentration in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., Ripk1-IN-16) in Assay Buffer.
-
Prepare a Substrate Mix containing ATP (e.g., 50 µM) in Assay Buffer.
-
-
Assay Plate Setup (384-well):
-
Add the RIPK1 enzyme to all wells except negative controls.
-
Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate for a short period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the Substrate Mix to all wells.
-
Incubate for a fixed time (e.g., 60 minutes) at room temperature to allow for ATP-to-ADP conversion by RIPK1.
-
-
Detection:
-
Stop the reaction and detect the generated ADP by adding the ADP Detection Mix (containing an ADP-specific antibody and a fluorescent tracer).
-
Incubate for 40-60 minutes.
-
-
Data Acquisition: Read the plate on a multi-detection microplate reader (e.g., fluorescence polarization). The signal will be inversely proportional to the amount of ADP produced.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assessment
To assess the cytoprotective effect of a RIPK1 inhibitor against necroptosis, a cell viability assay is essential.
Methodology:
-
Experimental Setup: Seed cells and treat with the inhibitor and necroptotic stimuli as described in Protocol 5.1.
-
Assay Choice: Select a suitable viability assay.
-
Metabolic Assays (e.g., MTT or CellTiter-Glo®): These measure metabolic activity, which correlates with the number of viable cells. For CellTiter-Glo®, add the reagent directly to the wells, incubate for 10 minutes, and measure luminescence.[26]
-
Membrane Integrity Assays (e.g., LDH Release or Propidium Iodide Staining): These directly measure cell death by detecting the release of intracellular components (LDH) or the uptake of a membrane-impermeable dye (PI) by dead cells.
-
-
Measurement: Follow the manufacturer's protocol to perform the assay and read the results on a microplate reader.
-
Analysis: Normalize the data to untreated controls. A successful inhibitor will show a significant increase in cell viability in the presence of the necroptotic stimulus compared to the stimulus-only control.
Conclusion and Future Directions
RIPK1 is a validated and compelling therapeutic target for a multitude of inflammatory diseases.[18] Its central role in mediating pro-inflammatory cell death provides a clear mechanism for intervention. The development of highly selective, orally available kinase inhibitors has moved this concept from preclinical models into clinical trials, demonstrating safety and robust target engagement in humans.[19][21]
While initial clinical results have been mixed regarding efficacy, they have provided crucial insights into the complex role of RIPK1 in human disease.[20] Future research will need to focus on identifying the patient populations most likely to benefit from RIPK1 inhibition, refining dosing strategies, and exploring combination therapies. The continued investigation into the nuanced biology of RIPK1 signaling will undoubtedly unlock new therapeutic opportunities for managing chronic inflammation and degenerative diseases.
References
- 1. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases | Semantic Scholar [semanticscholar.org]
- 3. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 5. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 17. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
Preclinical Profile of Ocadusertib: A Technical Overview for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ocadusertib (also known as LY3871801 and R552) is a potent and selective, orally bioavailable, allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical signaling protein involved in the regulation of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[2] Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of a variety of autoimmune and inflammatory disorders, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] By inhibiting the kinase activity of RIPK1, this compound aims to block inflammatory cell death and mitigate the downstream inflammatory cascade.[1] Preclinical studies have demonstrated its potential in preventing joint and skin inflammation in murine models of inflammation.[2] This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Process | Cell Type/System | IC50 (nM) | Reference |
| Enzymatic Assay | RIPK1 Kinase Activity | Cell-free | 12 - 38 | [1] |
| Cell-Based Assay | Necroptotic Responses | Multiple immortalized and primary cell lines | 0.4 - 3 | [1] |
| Human Whole Blood Assay | TNF/zVAD-induced cell death | Human Whole Blood | 7 - 9 | [1] |
Table 2: In Vivo Preclinical Efficacy of this compound
| Animal Model | Disease/Condition | Key Finding | Reference |
| Mouse Model | TNF Challenge | Prevention of RIPK1-dependent hypothermia | [1] |
| Acute Mouse Model | Necroptosis-induced skin inflammation | Inhibition of skin inflammation | [1] |
| Chronic Proliferative Dermatitis (Sharpincpdm) Mouse Model | Chronic Dermatitis | Robust reduction in dermatitis severity | [1] |
Note: Detailed quantitative data from in vivo studies, including specific disease scores and statistical analyses, are not yet publicly available in peer-reviewed literature.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of RIPK1, a key regulator of cellular stress and inflammatory responses. The following diagram illustrates the central role of RIPK1 in signaling pathways that lead to inflammation and cell death, and the point of intervention for this compound.
Experimental Protocols
While the specific protocols for the this compound preclinical studies have not been publicly detailed, this section provides representative methodologies for the key experiments cited. These protocols are based on standard practices in the field.
In Vitro Assay: TNF/zVAD-Induced Necroptosis
Objective: To determine the potency of this compound in inhibiting RIPK1-mediated necroptosis in a cellular context.
Materials:
-
Human monocytic cell line (e.g., U937) or primary human macrophages.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α).
-
Pan-caspase inhibitor, z-VAD-FMK.
-
This compound stock solution (in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well clear-bottom white plates.
Procedure:
-
Cell Plating: Seed U937 cells at a density of 5 x 104 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 1 hour at 37°C.
-
Induction of Necroptosis: Add a pre-determined concentration of TNF-α (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM) to each well, except for the untreated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated, non-stimulated control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vivo Model: TNF-Induced Hypothermia in Mice
Objective: To assess the in vivo efficacy of this compound in blocking a systemic RIPK1-dependent inflammatory response.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound formulated for oral gavage.
-
Recombinant murine TNF-α.
-
Sterile saline.
-
Rectal thermometer.
Procedure:
-
Acclimatization: Acclimate mice to the experimental conditions for at least 7 days.
-
Compound Administration: Dose mice orally with either vehicle or this compound at various concentrations (e.g., 1, 3, 10, 30 mg/kg).
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse 1 hour after compound administration.
-
TNF-α Challenge: Administer a single intravenous injection of murine TNF-α (e.g., 50 µg) to induce hypothermia.
-
Temperature Monitoring: Monitor rectal temperature at regular intervals (e.g., every 30-60 minutes) for up to 6 hours post-TNF-α injection.
-
Data Analysis: Plot the change in body temperature over time for each treatment group. Calculate the area under the curve (AUC) for the temperature drop and compare the this compound-treated groups to the vehicle control group using statistical analysis (e.g., ANOVA).
In Vivo Model: Chronic Proliferative Dermatitis (Sharpincpdm Mouse)
Objective: To evaluate the therapeutic potential of this compound in a genetic model of chronic skin inflammation.
Materials:
-
Sharpincpdm mice and wild-type littermate controls.
-
This compound formulated for oral administration (e.g., in feed or by daily gavage).
-
Digital calipers.
-
Scoring system for dermatitis severity.
Procedure:
-
Animal Model: Use Sharpincpdm mice which spontaneously develop severe, chronic proliferative dermatitis.
-
Treatment Initiation: Begin treatment with this compound or vehicle at a pre-symptomatic age (e.g., 4-6 weeks of age).
-
Dosing: Administer this compound daily via the chosen route for a specified duration (e.g., 8-12 weeks).
-
Clinical Scoring: Once weekly, assess the severity of dermatitis using a standardized scoring system that evaluates erythema, scaling, and skin thickness on different body regions (e.g., ears, snout, back).
-
Histological Analysis: At the end of the study, collect skin tissue samples for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness, immune cell infiltration, and other pathological features.
-
Data Analysis: Compare the clinical scores and histological parameters between the this compound-treated and vehicle-treated Sharpincpdm mice. Statistical significance can be determined using methods such as a two-way repeated measures ANOVA for clinical scores.
Experimental Workflow Visualization
The following diagram outlines a typical preclinical development workflow for an immunomodulatory compound like this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of its creation. The experimental protocols provided are representative and may not reflect the exact methodologies used by the developers of this compound. For the most accurate and up-to-date information, please refer to publications and presentations from Rigel Pharmaceuticals and Eli Lilly and Company.
References
Ocadusertib: A Technical Whitepaper on its Modulatory Effects on the Necroptosis Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
Necroptosis is a regulated form of necrosis executed by a distinct signaling pathway that plays a critical role in the pathogenesis of various inflammatory diseases. The core of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) axis. Given its pro-inflammatory nature, targeting necroptosis presents a promising therapeutic strategy. Ocadusertib (LY3871801; R552) is a potent and selective, allosteric inhibitor of RIPK1. This document provides an in-depth technical overview of the necroptosis signaling pathway, the mechanism of action of this compound, its preclinical efficacy, and detailed experimental protocols for assessing its activity.
The Necroptosis Signaling Pathway
Necroptosis is a form of programmed cell death characterized by cell swelling and plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation[1][2][3]. The most well-characterized trigger for necroptosis is the activation of tumor necrosis factor receptor 1 (TNFR1) by TNF-α, particularly under conditions where apoptosis is inhibited[1][2].
Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I at the membrane, which includes TRADD, TRAF2, cIAP1/2, and RIPK1. In this complex, RIPK1 is typically polyubiquitinated, which signals for cell survival through the activation of NF-κB and MAPK pathways[4]. However, when deubiquitinating enzymes are active and caspase-8 is inhibited, RIPK1 can dissociate from the membrane and form a cytosolic, pro-death complex known as the necrosome[2][5].
The necrosome is a higher-order structure composed of RIPK1 and RIPK3, which interact via their RIP homotypic interaction motifs (RHIM)[2]. This proximity leads to their reciprocal phosphorylation and activation[2]. Activated RIPK3 then phosphorylates the pseudokinase MLKL, the terminal effector of the necroptosis pathway[6][7]. Phosphorylation induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane. These MLKL oligomers form pores in the membrane, disrupting its integrity and leading to cell lysis[2][3][5].
Figure 1. The TNF-α induced necroptosis signaling pathway.
This compound: Mechanism of Action
This compound is a potent, selective, and orally bioavailable allosteric inhibitor of RIPK1[8][9]. As a critical upstream kinase in the necroptosis cascade, inhibiting RIPK1 is an effective strategy to block the entire downstream pathway. This compound binds to RIPK1 and locks it in an inactive conformation, preventing its autophosphorylation and subsequent kinase activity[8]. This action is crucial because RIPK1's kinase function is essential for the formation and activation of the necrosome and the induction of necroptotic cell death[10][11].
By inhibiting RIPK1, this compound effectively prevents the recruitment and activation of RIPK3. Consequently, MLKL is not phosphorylated, and the final steps of membrane disruption and cell lysis are averted. This targeted intervention not only stops necroptosis but also mitigates the associated inflammation driven by the release of DAMPs and pro-inflammatory cytokines[3][12].
Figure 2. this compound's intervention point in the necroptosis pathway.
Quantitative Preclinical Efficacy
Preclinical studies have demonstrated that this compound is a highly potent inhibitor of RIPK1 and necroptosis. The half-maximal inhibitory concentrations (IC50) from various assays underscore its efficacy and selectivity.
| Assay Type | Cell Line / System | Stimulus | Endpoint | This compound IC50 (nM) | Reference |
| Enzymatic Activity | Purified RIPK1 Enzyme | ATP | Kinase Activity | 12 - 38 | [8] |
| Cell-Based Necroptosis | Immortalized & Primary Cells | Necroptotic Stimuli | Cell Death | 0.4 - 3 | [8] |
| Human Whole Blood Assay | Human Whole Blood | TNF-α / z-VAD-FMK | Cell Death | 7 - 9 | [8] |
| Table 1: Summary of this compound In Vitro Potency |
These data confirm that this compound potently inhibits RIPK1 enzymatic activity and translates this inhibition into highly effective blockade of necroptotic cell death in complex biological systems[8].
Experimental Methodologies
Assessing the effect of compounds like this compound on the necroptosis pathway requires specific and validated experimental protocols. Below are methodologies for key in vitro experiments.
General Experimental Workflow
The typical workflow involves culturing a necroptosis-susceptible cell line, pre-treating with the inhibitor, inducing necroptosis, and then measuring specific endpoints like membrane integrity or the presence of pathway-specific phosphoproteins.
Figure 3. Standard workflow for in vitro evaluation of necroptosis inhibitors.
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol provides a general framework for inducing necroptosis in a susceptible cell line, such as human HT-29 or murine L929 cells[13].
-
Cell Plating: Seed cells in a multi-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 30-60 minutes. A positive control inhibitor, such as Necrostatin-1 (20-50 µM), should be included[13].
-
Necroptosis Induction: Add the necroptotic stimulus. A common combination for HT-29 cells is TNF-α (20-100 ng/mL), a SMAC mimetic like BV6 (250 nM), and a pan-caspase inhibitor like z-VAD-FMK (20 µM)[13][14]. The caspase inhibitor is crucial to prevent apoptosis and channel the signaling towards necroptosis[15].
-
Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours), which should be optimized for the specific cell line and assay[13].
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with compromised plasma membranes, which is a hallmark of necroptosis[13].
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the adherent cells.
-
Assay Procedure: Use a commercially available LDH cytotoxicity assay kit. Transfer the supernatant to a new plate and add the reaction mixture as per the manufacturer's instructions.
-
Incubation & Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release for each condition relative to a maximum LDH release control (cells lysed with a detergent).
Protocol 3: Western Blot for Phosphorylated MLKL (p-MLKL)
This method allows for the specific detection of activated MLKL (phosphorylated at Ser358 in humans), which is considered the most reliable biochemical marker for necroptosis activation[6][15].
-
Cell Lysis: After removing the supernatant, wash the remaining cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[13].
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL (p-MLKL) overnight at 4°C. Subsequently, wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature[13].
-
Detection: Visualize the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system. The membrane should be stripped and re-probed for total MLKL or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Conclusion
This compound is a potent and selective RIPK1 inhibitor that effectively blocks the necroptosis signaling pathway at its apex. By preventing the kinase activity of RIPK1, it abrogates the downstream phosphorylation cascade involving RIPK3 and MLKL, thereby preventing necroptotic cell death and the subsequent inflammatory response. The preclinical data strongly support its mechanism of action, and the established experimental protocols provide a robust framework for its continued investigation. As a targeted therapeutic, this compound holds significant promise for the treatment of a wide range of autoimmune and inflammatory diseases where necroptosis is a key pathological driver.
References
- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Studying cell death | Abcam [abcam.com]
- 7. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 9. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 10. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necroptosis promotes cell-autonomous activation of proinflammatory cytokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bioradiations.com [bioradiations.com]
Ocadusertib: A Technical Guide to its Therapeutic Potential as a RIPK1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ocadusertib (also known as LY3871801 or R552) is an orally administered, potent, and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] As a critical mediator of cellular inflammation and necroptosis, RIPK1 represents a promising therapeutic target for a range of autoimmune and inflammatory diseases.[3] Developed by Eli Lilly and Company in collaboration with Rigel Pharmaceuticals, this compound is currently under investigation in a Phase 2 clinical trial for moderately-to-severely active rheumatoid arthritis.[2][4][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.
Mechanism of Action: Targeting the RIPK1 Signaling Nexus
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a crucial intracellular signaling node that regulates cellular responses to stimuli such as Tumor Necrosis Factor (TNF).[3] It functions as both a kinase and a scaffold protein, capable of initiating distinct downstream pathways that determine cell fate—survival, apoptosis, or necroptosis (a form of programmed inflammatory cell death).[3]
In inflammatory conditions, the kinase activity of RIPK1 is often upregulated, leading to the activation of the necroptotic pathway. This compound is a potent and selective allosteric inhibitor of RIPK1's kinase function.[1] By binding to RIPK1, this compound blocks its autophosphorylation and subsequent signaling cascade, thereby inhibiting inflammatory cell death and reducing the release of damage-associated molecular patterns (DAMPs) that perpetuate inflammation.[1][3]
The RIPK1 Signaling Pathway
The diagram below illustrates the central role of RIPK1 in TNF-alpha signaling and the point of intervention for this compound. Upon TNF-α binding to its receptor (TNFR1), Complex I is formed, which typically promotes cell survival through NF-κB activation. However, under certain conditions, RIPK1 can dissociate to form secondary complexes that lead to either apoptosis (Complex IIa) or necroptosis (the Necrosome, Complex IIb). This compound specifically inhibits the kinase activity within the necrosome, preventing cell death.
References
- 1. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 2. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 3. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 5. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
Ocadusertib: A Selective Allosteric Inhibitor of RIPK1 for Inflammatory Diseases
Abstract
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that dictate inflammation and cell death. Its dual function as both a scaffold for survival signals and a kinase driving apoptosis and necroptosis places it at a crucial crossroads in cellular fate. Dysregulation of RIPK1 kinase activity is implicated in the pathogenesis of numerous autoimmune, inflammatory, and neurodegenerative disorders. Ocadusertib (also known as LY3871801 and R552) is a potent, selective, and orally available allosteric inhibitor of RIPK1. By specifically targeting the kinase function of RIPK1, this compound effectively blocks the inflammatory cell death pathways of apoptosis and necroptosis while preserving its scaffolding functions that are essential for cell survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, and details the key experimental methodologies used in its characterization.
The Central Role of RIPK1 in Cell Fate and Inflammation
RIPK1 is a multifaceted protein that integrates signals from various cellular receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1), to control pathways leading to cell survival, apoptosis, or a regulated form of necrosis known as necroptosis.[1][2] The cellular outcome is determined by a series of post-translational modifications and protein-protein interactions centered around RIPK1.
-
Survival Pathway (NF-κB Activation): Upon stimulation by TNF-α, TNFR1 recruits a signaling complex known as Complex I, which includes RIPK1, TRADD, TRAF2/5, and cIAPs.[3] Within this complex, RIPK1 acts as a scaffold and is polyubiquitinated, leading to the activation of downstream kinases that trigger the NF-κB signaling pathway, promoting the transcription of pro-survival and inflammatory genes.[3][4][5]
-
Apoptosis Pathway (RIPK1-Dependent Apoptosis): Under conditions where the formation or stability of Complex I is compromised, RIPK1 can participate in the formation of a cytosolic death-inducing complex called Complex IIa, which consists of TRADD, FADD, and Caspase-8.[1][3] The activation of Caspase-8 within this complex initiates a proteolytic cascade that culminates in apoptosis.[1]
-
Necroptosis Pathway (The Necrosome): When Caspase-8 activity is inhibited (either pharmacologically or by viral proteins), RIPK1's kinase activity becomes dominant.[1][3] Activated RIPK1 recruits and phosphorylates RIPK3 via their respective RIP homotypic interaction motifs (RHIMs). This interaction leads to the formation of the "necrosome" (or Complex IIb), which then recruits and phosphorylates the mixed-lineage kinase domain-like (MLKL) protein.[1][3][6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause cell lysis and the release of damage-associated molecular patterns (DAMPs), thereby propagating inflammation.[1][6]
The kinase activity of RIPK1 is indispensable for its ability to induce both apoptosis and necroptosis but is not required for its pro-survival scaffolding function in NF-κB activation.[5] This makes the kinase domain an attractive therapeutic target for diseases driven by excessive cell death and inflammation.
References
- 1. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Ocadusertib Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocadusertib (also known as LY3871801 and R552) is an orally available, potent, and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein involved in the regulation of inflammation and programmed cell death, making it a key therapeutic target for a range of autoimmune and inflammatory diseases.[3] Developed by Rigel Pharmaceuticals and Eli Lilly and Company, this compound is currently under investigation in clinical trials for the treatment of moderately to severely active rheumatoid arthritis.[3][4] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Mechanism of Action
This compound functions as a selective inhibitor of the kinase activity of RIPK1.[1] RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can propagate signals leading to cell survival through the activation of the NF-κB pathway or induce programmed cell death via apoptosis or necroptosis.[5] By inhibiting the enzymatic function of RIPK1, this compound effectively blocks the signaling cascades that lead to inflammation and a specific form of programmed necrosis known as necroptosis.[1][2]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and cellular activity.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Biochemical Kinase Assay | Recombinant Human RIPK1 | IC50 | 12 - 38 | [1] |
| Cellular Necroptosis Assay | Multiple in vitro immortalized and primary cell-based assays | IC50 | 0.4 - 3 | [1] |
| Human Whole Blood Assay | TNF/zVAD-induced cell death | IC50 | 7 - 9 | [1] |
| Cellular Necroptosis Assay | L929 cells | EC50 | < 1 |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Description | Effect of this compound | Quantitative Data | Reference |
| TNF Challenge Model (Mouse) | Model of systemic inflammation induced by TNF. | Prevention of RIPK1-dependent hypothermia. | Data not publicly available. | [1] |
| Acute Skin Inflammation Model (Mouse) | Model of necroptosis-induced skin inflammation. | Inhibition of skin inflammation. | Data not publicly available. | [1] |
| Chronic Proliferative Dermatitis (Sharpincpdm) Model (Mouse) | A genetic model of chronic skin inflammation. | Robust reduction in dermatitis severity. | Specific quantitative data not publicly available. | [1] |
| Murine Model of Inflammation and Tissue Damage | RIPK1-mediated model of joint and skin inflammation. | Prevention of joint and skin inflammation. | Specific quantitative data not publicly available. | [3] |
Signaling Pathways Modulated by this compound
This compound primarily modulates cellular pathways downstream of RIPK1 activation, most notably the necroptosis and NF-κB signaling pathways.
Inhibition of the Necroptosis Pathway
Necroptosis is a form of programmed cell death that is initiated in response to stimuli such as TNF-α, particularly when apoptosis is inhibited. This pathway is critically dependent on the kinase activity of RIPK1 and RIPK3.
-
Upstream Activation: The pathway is often triggered by the binding of TNF-α to its receptor, TNFR1.
-
Core Signaling Complex (Necrosome): In the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited to form a complex called the necrosome.
-
Downstream Execution: Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.
-
Point of Intervention for this compound: this compound directly inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for the formation and activation of the necrosome, thereby blocking necroptotic cell death.
Caption: this compound inhibits RIPK1-mediated necroptosis.
Modulation of the NF-κB Signaling Pathway
RIPK1 also acts as a scaffold protein in the TNF-α induced NF-κB signaling pathway, which promotes cell survival and the expression of pro-inflammatory cytokines. While the primary mechanism of this compound is kinase inhibition, this can indirectly affect NF-κB signaling.
-
Upstream Activation: Upon TNF-α binding to TNFR1, a membrane-bound complex (Complex I) is formed, which includes RIPK1.
-
Signal Transduction: In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit and activate the IKK complex (IκB kinase).
-
Downstream Effects: The IKK complex then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor (p50/p65). In the nucleus, NF-κB promotes the transcription of pro-inflammatory and anti-apoptotic genes.
-
Potential Modulation by this compound: While this compound targets the kinase activity of RIPK1, the scaffolding function of RIPK1 in NF-κB activation is generally considered to be independent of its kinase activity. However, by preventing RIPK1-dependent cell death, this compound may indirectly modulate the overall inflammatory environment driven by NF-κB. The direct effects of this compound on the NF-κB pathway require further elucidation.
Caption: Potential modulation of NF-κB signaling by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize RIPK1 inhibitors like this compound.
RIPK1 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RIPK1.
-
Principle: The assay measures the amount of ADP produced from ATP during the kinase reaction. The ADP concentration is inversely proportional to the degree of kinase inhibition. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.
-
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding a solution containing the kinase substrate (e.g., myelin basic protein) and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
TNF-α-Induced Cellular Necroptosis Assay
This assay measures the ability of a compound to protect cells from necroptosis induced by TNF-α.
-
Principle: Certain cell lines, such as the human colon adenocarcinoma cell line HT-29, can be induced to undergo necroptosis by treatment with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis). Cell viability is then measured to determine the protective effect of the test compound.
-
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom assay plates
-
-
Procedure:
-
Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM).
-
Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.
-
Measure the luminescence using a plate reader.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the characterization of a RIPK1 inhibitor like this compound.
Caption: Preclinical characterization workflow for this compound.
Conclusion
This compound is a selective RIPK1 inhibitor that demonstrates potent inhibition of the necroptosis pathway in preclinical models. Its mechanism of action, centered on the modulation of inflammatory and cell death signaling, positions it as a promising therapeutic candidate for autoimmune and inflammatory diseases, with ongoing clinical development in rheumatoid arthritis. Further research will continue to elucidate the full spectrum of cellular pathways modulated by this compound and its therapeutic potential in various disease contexts.
References
- 1. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 4. This compound (LY3871801) / Eli Lilly, Rigel [delta.larvol.com]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Ocadusertib's Impact on TNF-Mediated Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ocadusertib (formerly LY3871801/R552) is a potent and selective, orally bioavailable, allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical signaling node in the tumor necrosis factor (TNF) receptor pathway, playing a key role in regulating inflammation and programmed cell death, including apoptosis and necroptosis. Dysregulation of the TNF/RIPK1 signaling axis is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on TNF-mediated signaling, and a summary of its preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction to TNF-Mediated Inflammation and the Role of RIPK1
Tumor necrosis factor (TNF) is a pleiotropic cytokine that orchestrates a wide range of inflammatory responses.[1] Upon binding to its receptor, TNFR1, a signaling cascade is initiated that can lead to divergent cellular outcomes: cell survival and inflammation, or programmed cell death.[2] RIPK1 is a key upstream kinase that acts as a molecular switch in this pathway.[3]
In the pro-survival and pro-inflammatory pathway, RIPK1 acts as a scaffold, leading to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] This results in the transcription of genes encoding pro-inflammatory cytokines and cell survival proteins.
Under conditions where components of the pro-survival pathway are inhibited, RIPK1's kinase activity can trigger programmed cell death. In the absence of caspase-8 activity, RIPK1 can phosphorylate and activate RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), leading to a form of programmed necrosis called necroptosis.[4] Necroptosis is a highly inflammatory mode of cell death, characterized by the release of damage-associated molecular patterns (DAMPs) that further amplify the inflammatory response.
Mechanism of Action of this compound
This compound is a potent and selective allosteric inhibitor of the kinase function of RIPK1.[3][5] By binding to an allosteric pocket, it prevents the conformational changes required for RIPK1's catalytic activity.[5] This selective inhibition of the kinase domain is crucial, as it is the kinase activity that is primarily responsible for initiating the necroptotic cell death pathway. The scaffolding function of RIPK1, which is important for the activation of pro-survival NF-κB signaling, is thought to be less affected by this compound. This targeted approach aims to mitigate the inflammatory consequences of necroptosis without completely abolishing the pro-survival signals mediated by TNF.
Quantitative Data on this compound's Potency
The following tables summarize the in vitro potency of this compound from preclinical studies.
Table 1: In Vitro Enzymatic and Cell-Based Potency of this compound
| Assay Type | Target/Cell Line | Endpoint | IC50 (nM) | Reference |
| Enzymatic Assay | Recombinant RIPK1 Kinase Domain | Inhibition of RIPK1 Enzymatic Activity | 12 - 38 | [5] |
| Cell-Based Necroptosis Assay | Multiple immortalized and primary cell lines | Inhibition of Necroptotic Responses | 0.4 - 3 | [5] |
| Human Whole Blood Assay | Human Whole Blood | Inhibition of TNF/zVAD-induced Cell Death | 7 - 9 | [5] |
Preclinical Efficacy in Models of TNF-Mediated Inflammation
This compound has demonstrated efficacy in several preclinical mouse models of TNF-mediated inflammation.
Table 2: Summary of this compound's Efficacy in Preclinical Mouse Models
| Model | Key Features | Effect of this compound | Reference |
| TNF Challenge | Systemic inflammation induced by TNF | Prevented RIPK1-dependent hypothermia | [5] |
| Acute Skin Inflammation | Necroptosis-induced skin inflammation | Inhibited skin inflammation | [5] |
| Chronic Proliferative Dermatitis (Sharpincpdm) | Chronic skin inflammation | Robust reduction in dermatitis severity | [5] |
| RIPK1-Mediated Murine Model | Joint and skin inflammation | Prevention of joint and skin inflammation and tissue damage | [3] |
Signaling Pathways
The following diagrams illustrate the TNF signaling pathway and the proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's impact on TNF-mediated inflammation.
In Vitro TNF-Induced Necroptosis Assay
This protocol describes a common method to induce and quantify necroptosis in a cell line sensitive to this form of cell death, such as the mouse fibrosarcoma L929 cell line.
Materials:
-
L929 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant murine TNFα
-
z-VAD-fmk (pan-caspase inhibitor)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1-2 x 104 cells per well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium.
-
Compound Treatment: Remove the medium from the cells and add the this compound dilutions. Incubate for 1-2 hours at 37°C.
-
Necroptosis Induction: Add TNFα (final concentration, e.g., 20 ng/mL) and z-VAD-fmk (final concentration, e.g., 20 µM) to the wells. Include control wells with no treatment, TNFα/z-VAD-fmk alone, and this compound alone.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the untreated control (100% viability) and the TNFα/z-VAD-fmk treated control (0% protection). Plot the percentage of protection against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
In Vivo Mouse Model of TNF-Induced Systemic Inflammation
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of TNF-induced systemic inflammation.
References
- 1. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 4. mdpi.com [mdpi.com]
- 5. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
Pharmacological Profile of Ocadusertib: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocadusertib (also known as LY3871801 and R552) is an orally bioavailable, potent, and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein involved in the regulation of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1] Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of a range of autoimmune, inflammatory, and neurodegenerative disorders. This compound is being developed for the treatment of autoimmune and inflammatory conditions, such as rheumatoid arthritis.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and detailed experimental methodologies.
Mechanism of Action
This compound is a potent and selective allosteric inhibitor of RIPK1.[2] It binds to a hydrophobic pocket adjacent to the ATP-binding site of the RIPK1 kinase domain, stabilizing the kinase in an inactive conformation.[4][5] This allosteric mechanism of inhibition contributes to its high selectivity for RIPK1. By inhibiting the kinase activity of RIPK1, this compound effectively blocks downstream signaling pathways that lead to inflammation and necroptotic cell death.[2]
Signaling Pathway
The binding of tumor necrosis factor (TNF) to its receptor, TNFR1, initiates the formation of a membrane-bound signaling complex (Complex I), which includes RIPK1. In this complex, RIPK1 acts as a scaffold for the activation of pro-survival signaling pathways, primarily NF-κB. However, under certain conditions, such as the inhibition of caspases, RIPK1 can dissociate from Complex I and form a cytosolic complex (Complex IIb or the "necrosome") with RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), leading to programmed necrosis, or necroptosis. This compound, by allosterically inhibiting the kinase activity of RIPK1, prevents the auto-phosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3 and MLKL, thereby blocking the necroptotic cascade.
Data Presentation
In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Endpoint | Potency (IC50/EC50) |
| Biochemical Assay | |||
| RIPK1 Enzymatic Activity | Recombinant Human RIPK1 | Inhibition of kinase activity | 12 to 38 nM[2] |
| Cell-Based Assays | |||
| Necroptosis Assay | Multiple immortalized and primary cells | Inhibition of necroptosis | 0.4 to 3 nM[2] |
| TNF/zVAD-induced Cell Death | Human Whole Blood | Inhibition of cell death | 7 to 9 nM[2] |
Kinase Selectivity of this compound
| Kinase Panel | Number of Kinases | This compound Concentration | Result |
| Kinase Selectivity Panel | 105 | 10 µM | No significant inhibition observed[2] |
Pharmacokinetic Profile of this compound in Healthy Adults (Phase 1)
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1 to 4 hours[2] |
| Half-life (t1/2) | 13 to 15 hours[2] |
| Steady State | Attained at 4 to 6 days (once-daily dosing)[2] |
| Exposure | Dose-proportional[2] |
Preclinical Efficacy of this compound
While specific quantitative data with dose-response relationships from in vivo studies are not publicly available, preclinical studies have demonstrated the efficacy of this compound in various mouse models of inflammation.
-
TNF-induced Hypothermia: this compound prevented RIPK1-dependent hypothermia in response to a TNF challenge in mice.[2]
-
Acute Skin Inflammation: The inhibitor was shown to inhibit necroptosis-induced skin inflammation in an acute mouse model.[2]
-
Chronic Proliferative Dermatitis: In the Sharpincpdm mouse model of chronic proliferative dermatitis, treatment with this compound resulted in a robust reduction in the severity of dermatitis.[2]
-
Joint and Skin Inflammation: Preclinical studies have shown that this compound (R552) demonstrated prevention of joint and skin inflammation in a RIPK1-mediated murine model of inflammation and tissue damage.[1]
Experimental Protocols
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
This compound (or other test compounds) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Necroptosis Assay
This assay measures the ability of a compound to protect cells from necroptosis induced by specific stimuli.
Materials:
-
A suitable cell line that undergoes necroptosis (e.g., HT-29 human colon adenocarcinoma cells)
-
Complete cell culture medium
-
This compound (or other test compounds) at various concentrations
-
Tumor Necrosis Factor-alpha (TNF-α)
-
A Smac mimetic (e.g., SM-164)
-
A pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well to measure cell viability based on ATP levels.
-
Measure the luminescence using a plate reader.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.
Conclusion
This compound is a potent, selective, and orally bioavailable allosteric inhibitor of RIPK1 with a well-defined mechanism of action. It has demonstrated significant activity in preclinical models of inflammation, supporting its ongoing clinical development for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis. The favorable pharmacokinetic profile observed in early clinical studies, characterized by a long half-life and dose-proportional exposure, further underscores its potential as a therapeutic agent. Future research and ongoing clinical trials will be crucial in fully elucidating the therapeutic efficacy and safety of this compound in patient populations.
References
- 1. A Mouse Model of Atopic Dermatitis | Springer Nature Experiments [experiments.springernature.com]
- 2. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSC - Page load error [pubs.rsc.org]
Methodological & Application
Ocadusertib In Vitro Assay Protocol for Necroptosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in the pathophysiology of a variety of human diseases, including inflammatory and neurodegenerative disorders.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The core signaling pathway of necroptosis involves the sequential activation and phosphorylation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3][4] Upon activation, MLKL translocates to the plasma membrane, leading to membrane disruption and subsequent cell lysis.[5][6]
Ocadusertib (also known as LY3871801 or R552) is a potent and selective allosteric inhibitor of RIPK1.[7] By inhibiting the kinase activity of RIPK1, this compound can block the downstream signaling cascade that leads to necroptosis.[8] Preclinical studies have demonstrated that this compound effectively inhibits necroptotic responses in various in vitro cell-based assays with high potency, showing a half-maximal inhibitory concentration (IC50) in the range of 0.4 to 3 nM.[7] This application note provides a detailed protocol for an in vitro assay to evaluate the efficacy of this compound in inhibiting necroptosis.
Principle of the Assay
This protocol describes the induction of necroptosis in a suitable cell line using a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK). The Smac mimetic sensitizes cells to TNF-α-induced cell death, while the pan-caspase inhibitor ensures that the observed cell death occurs via the necroptotic pathway by blocking apoptosis. The inhibitory effect of this compound on necroptosis is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH), a stable cytoplasmic enzyme that is released into the cell culture medium upon plasma membrane damage.[9][10][11] Additionally, the inhibition of the necroptosis signaling pathway can be confirmed by assessing the phosphorylation of MLKL using Western blotting.[3][12]
Data Presentation
Table 1: Quantitative Parameters for this compound In Vitro Necroptosis Assay
| Parameter | Value/Range | Reference |
| This compound IC50 (in vitro necroptosis) | 0.4 - 3 nM | [7] |
| This compound IC50 (RIPK1 enzymatic activity) | 12 - 38 nM | [7] |
| TNF-α Concentration | 10 - 100 ng/mL | General Knowledge |
| Smac Mimetic (e.g., Birinapant) Concentration | 100 - 1000 nM | General Knowledge |
| z-VAD-FMK Concentration | 10 - 50 µM | General Knowledge |
| Cell Seeding Density (96-well plate) | 1 x 10^4 - 5 x 10^4 cells/well | General Knowledge |
| Incubation Time for Necroptosis Induction | 6 - 24 hours | General Knowledge |
Experimental Protocols
Materials and Reagents
-
Human colon adenocarcinoma cell line (e.g., HT-29) or other suitable cell line
-
This compound
-
Recombinant Human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (z-VAD-FMK)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-MLKL, anti-total-MLKL, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
96-well cell culture plates
-
SDS-PAGE gels and Western blot apparatus
Part 1: Cell Viability Assay (LDH Release)
-
Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete cell culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Treatment:
-
Remove the old medium from the wells.
-
Add 50 µL of fresh medium containing the desired concentration of this compound or vehicle (DMSO) to the appropriate wells. Incubate for 1 hour.
-
Prepare a necroptosis induction cocktail containing TNF-α (final concentration 50 ng/mL), Smac mimetic (final concentration 500 nM), and z-VAD-FMK (final concentration 20 µM) in cell culture medium.
-
Add 50 µL of the necroptosis induction cocktail to the wells.
-
Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with the vehicle (DMSO) and the necroptosis induction cocktail.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the LDH kit) 1 hour before the endpoint.
-
-
-
Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions.[9] This typically involves adding a reaction mixture and incubating for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm or 650 nm) using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Plot the percentage of cytotoxicity against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Part 2: Western Blot for Phospho-MLKL
-
Cell Seeding and Treatment: Seed HT-29 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound and the necroptosis induction cocktail as described in Part 1.
-
Cell Lysis:
-
After the incubation period (e.g., 8 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
Western Blot:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MLKL, total MLKL, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MLKL signal to the total MLKL or GAPDH signal to determine the relative levels of MLKL phosphorylation.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound in vitro necroptosis assay.
Caption: Logical relationship of this compound's mechanism of action in the necroptosis assay.
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 4. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixed lineage kinase domain-like protein (MLKL) | Abcam [abcam.com]
- 7. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. invivogen.com [invivogen.com]
- 10. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Ocadusertib in a Cell-Based RIPK1 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases. Ocadusertib (also known as LY3871801 or R552) is a potent and selective, allosteric inhibitor of RIPK1 kinase activity being investigated for the treatment of autoimmune and inflammatory disorders.[1][3][4] These application notes provide detailed protocols for utilizing this compound in a cell-based RIPK1 assay to assess its inhibitory effects on necroptosis.
RIPK1 Signaling Pathway
Under normal physiological conditions, RIPK1 acts as a scaffold protein in the tumor necrosis factor receptor 1 (TNFR1) signaling complex (Complex I), promoting cell survival and pro-inflammatory signaling through the NF-κB pathway. However, under certain conditions, such as the inhibition of caspase-8, RIPK1 can trigger a form of programmed necrosis called necroptosis. This process involves the formation of a secondary complex, the necrosome (Complex IIb), where RIPK1 recruits and activates RIPK3, leading to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL). Activated MLKL then translocates to the plasma membrane, causing membrane disruption and cell death. This compound inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling cascade that leads to necroptosis.
Caption: RIPK1 Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of this compound against RIPK1 has been determined in various assays. The following table summarizes the key quantitative data.
| Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |
| Enzymatic Assay | Purified RIPK1 Enzyme | IC50 | 12 - 38 | [3] |
| Cell-Based Necroptosis Assay | Immortalized & Primary Cells | IC50 | 0.4 - 3 | [3] |
| TNF/zVAD-induced Cell Death | Human Whole Blood | IC50 | 7 - 9 | [3] |
| Anti-necroptosis Activity | L929 Cells (mouse fibrosarcoma) | EC50 | < 1 | [5] |
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells and Inhibition by this compound
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of the inhibitory effect of this compound.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (prepare stock solution in DMSO)
-
Human TNF-alpha (recombinant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Smac mimetic (e.g., SM-164 or LCL161) (optional, to enhance necroptosis)
-
96-well, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Experimental Workflow:
Caption: Experimental workflow for the cell-based RIPK1 necroptosis assay.
Procedure:
-
Cell Seeding: Seed HT-29 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 50 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). Pre-treat the cells for 1-2 hours.[6]
-
Induction of Necroptosis: Prepare a solution of TNF-alpha and z-VAD-fmk in complete culture medium at 2x the final desired concentration. A common starting point is 20 ng/mL TNF-alpha and 20 µM z-VAD-fmk.[7][8] Add 50 µL of this solution to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9][10]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Record the luminescence using a plate reader.
-
Data Analysis:
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated, non-induced control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Protocol 2: RIPK1 Target Engagement Assay (General Workflow)
Confirming that this compound directly binds to RIPK1 in a cellular context is a crucial step. Assays like the Cellular Thermal Shift Assay (CETSA) or specific immunoassays can be employed.[12]
Principle of CETSA: The binding of a ligand (this compound) to its target protein (RIPK1) can increase the thermal stability of the protein. This change in stability can be detected by heating cell lysates to various temperatures and then quantifying the amount of soluble RIPK1 remaining.
General Workflow for CETSA:
-
Cell Treatment: Treat cells with this compound at various concentrations.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Quantification of Soluble RIPK1: Collect the supernatant and quantify the amount of soluble RIPK1 using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature for each this compound concentration. An increase in the melting temperature indicates target engagement.
Caption: Logical relationship for a RIPK1 target engagement assay (e.g., CETSA).
Conclusion
The provided protocols offer a robust framework for investigating the inhibitory effects of this compound on RIPK1-mediated necroptosis in a cell-based setting. These assays are essential for characterizing the potency and mechanism of action of RIPK1 inhibitors and can be adapted for screening and lead optimization in drug discovery programs targeting inflammatory and neurodegenerative diseases.
References
- 1. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Ocadusertib (R552) Administration in Murine Models of Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocadusertib, also known as R552 or LY3871801, is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4][5] RIPK1 is a critical signaling protein involved in inflammatory processes and cell death pathways, making it a promising therapeutic target for autoimmune and inflammatory diseases, including rheumatoid arthritis (RA).[1][2][3][4] Preclinical studies have demonstrated that this compound (R552) can prevent joint and skin inflammation in murine models of inflammation and tissue damage.[1][2][3][4] This document provides detailed application notes and standardized protocols for the administration of this compound in murine models of arthritis, intended to guide researchers in evaluating its therapeutic potential.
Mechanism of Action
This compound is an allosteric inhibitor of RIPK1, which plays a key role in tumor necrosis factor (TNF)-mediated signaling.[1] By inhibiting RIPK1, this compound blocks inflammatory cell death (necroptosis) and reduces the production of pro-inflammatory cytokines.[1][4] In the context of rheumatoid arthritis, this inhibition is expected to ameliorate joint inflammation and prevent tissue damage.
Signaling Pathway
Caption: this compound inhibits RIPK1, blocking downstream NF-κB activation and necroptosis.
Experimental Protocols
Two common murine models for studying rheumatoid arthritis are Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA). The following are generalized protocols for administering this compound in these models.
Collagen-Induced Arthritis (CIA) Model
The CIA model is widely used as it shares immunological and pathological similarities with human RA.
Materials:
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Collagen: Bovine or chicken type II collagen.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
This compound (R552): To be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Vehicle Control: 0.5% methylcellulose.
Experimental Workflow:
Caption: Workflow for this compound administration in the CIA mouse model.
Procedure:
-
Primary Immunization (Day 0): Emulsify type II collagen with CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify type II collagen with IFA. Administer a 100 µL booster injection intradermally at a different site near the base of the tail.
-
Arthritis Assessment: Begin monitoring mice for signs of arthritis (paw swelling, erythema) daily from Day 21. Score each paw on a scale of 0-4.
-
This compound Administration:
-
Prophylactic Regimen: Begin daily oral gavage of this compound or vehicle control from Day 21 (or just before the expected onset of symptoms) until the end of the study.
-
Therapeutic Regimen: Begin daily oral gavage of this compound or vehicle control once arthritis has been established (e.g., clinical score ≥ 4).
-
-
Endpoint Analysis: At the termination of the study (e.g., Day 42-56), collect paws for histological analysis and blood/tissue samples for cytokine measurement.
Collagen Antibody-Induced Arthritis (CAIA) Model
The CAIA model has a more rapid and synchronized onset of arthritis.
Materials:
-
Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Antibody Cocktail: A cocktail of monoclonal antibodies against type II collagen.
-
Lipopolysaccharide (LPS): To act as a booster.
-
This compound (R552): Formulated in a suitable vehicle.
-
Vehicle Control: The same vehicle used for this compound.
Experimental Workflow:
Caption: Workflow for this compound administration in the CAIA mouse model.
Procedure:
-
Antibody Injection (Day 0): Administer the anti-collagen antibody cocktail intraperitoneally (i.p.).
-
LPS Boost (Day 3): Administer LPS i.p. to synchronize and enhance the arthritic response.
-
Arthritis Assessment: Monitor for signs of arthritis and score daily from Day 3.
-
This compound Administration:
-
Prophylactic Regimen: Start daily oral gavage of this compound or vehicle on Day 0 or Day 1.
-
Therapeutic Regimen: Begin daily oral gavage once arthritis is evident (e.g., Day 4 or 5).
-
Data Presentation
Quantitative data should be collected and organized to allow for clear comparison between treatment groups.
Table 1: In Vitro Potency of this compound
| Assay | Potency (IC50) |
| RIPK1 Enzymatic Activity | 12-38 nM |
| Necroptotic Response (in vitro) | 0.4-3 nM |
| TNF/zVAD-induced Cell Death (Human Whole Blood) | 7-9 nM |
| Data derived from preclinical findings.[1] |
Table 2: Representative Efficacy Data for this compound in a Murine Arthritis Model (Hypothetical)
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |
| Vehicle Control | 10.2 ± 1.5 | 3.5 ± 0.4 | 150 ± 25 | 80 ± 12 |
| This compound (10 mg/kg) | 5.1 ± 0.8 | 2.1 ± 0.3 | 75 ± 15 | 42 ± 8 |
| This compound (30 mg/kg) | 2.5 ± 0.5 | 1.5 ± 0.2 | 30 ± 8 | 20 ± 5 |
| Positive Control (e.g., Dexamethasone) | 1.8 ± 0.4 | 1.3 ± 0.2 | 25 ± 6 | 15 ± 4 |
| *p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. | ||||
| Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data from this compound murine arthritis studies is not publicly available. |
Table 3: Histopathological Scoring of Joints (Hypothetical)
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.3 | 2.4 ± 0.4 |
| This compound (10 mg/kg) | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.4 ± 0.2 | 1.2 ± 0.3 |
| This compound (30 mg/kg) | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.2 |
| Positive Control | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| *p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. | ||||
| Note: This table is illustrative and based on typical endpoints for arthritis models. |
Conclusion
This compound (R552) is a promising RIPK1 inhibitor with demonstrated anti-inflammatory properties in preclinical models. The protocols outlined above provide a framework for the systematic evaluation of this compound in established murine models of rheumatoid arthritis. Rigorous adherence to these standardized procedures and comprehensive data collection will be crucial for elucidating the therapeutic potential of this compound for the treatment of RA and other inflammatory disorders.
References
Application Notes and Protocols for TNF/zVAD-induced Cell Death Assay with Ocadusertib
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for inducing and evaluating TNF/zVAD-induced necroptotic cell death and its inhibition by Ocadusertib, a selective RIPK1 inhibitor.[1][2] The protocols are intended for use by researchers in cell biology, immunology, and drug development.
Introduction
Programmed cell death is a crucial physiological process. While apoptosis is a well-characterized form of programmed cell death, necroptosis has emerged as a significant alternative pathway, particularly in inflammatory and neurodegenerative diseases.[3] Necroptosis is a regulated form of necrosis that is typically initiated by death receptor activation, such as the tumor necrosis factor receptor 1 (TNFR1), in situations where caspase-8 activity is compromised.[4][5] The signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL), culminating in plasma membrane rupture.[5][6]
The combination of Tumor Necrosis Factor (TNF), a potent inflammatory cytokine, and a pan-caspase inhibitor like zVAD-fmk (zVAD) is a well-established method to induce necroptosis in various cell lines.[7][8][9][10] this compound (also known as LY3871801 or R552) is a potent and selective allosteric inhibitor of RIPK1 kinase activity and is under investigation for the treatment of chronic inflammatory diseases.[1] This protocol details the use of this compound to inhibit TNF/zVAD-induced necroptosis.
Signaling Pathway
The signaling pathway for TNF/zVAD-induced necroptosis and its inhibition by this compound is depicted below. In the presence of TNF and inhibited caspases (by zVAD), RIPK1 is activated, leading to the formation of the necrosome complex with RIPK3. This results in the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing cell lysis. This compound, as a RIPK1 inhibitor, blocks the initial kinase activity of RIPK1, thereby preventing the downstream signaling cascade and subsequent cell death.
Experimental Protocols
This section provides detailed methodologies for the TNF/zVAD-induced cell death assay with this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human TNF-alpha | PeproTech | 300-01A |
| z-VAD-fmk | InvivoGen | tlrl-vad |
| This compound | MedchemExpress | HY-136337 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| Annexin V-FITC Apoptosis Detection Kit | BioLegend | 640914 |
| Propidium Iodide (PI) Staining Solution | Thermo Fisher Scientific | P3566 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| 96-well opaque-walled plates | Corning | 3917 |
| 6-well tissue culture plates | Corning | 3506 |
Cell Culture
The human colon adenocarcinoma cell line HT-29 is a suitable model for this assay.
-
Culture HT-29 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
Experimental Workflow Diagram
The overall workflow for the cell viability and flow cytometry assays is outlined below.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell viability.[11][12][13]
-
Cell Seeding: Seed HT-29 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells by adding 10 µL of the this compound dilutions to the respective wells for 1 hour. Include a vehicle control (e.g., DMSO).
-
Prepare a stock solution of TNF (200 ng/mL) and zVAD (200 µM) in culture medium.
-
Add 10 µL of the TNF/zVAD stock solution to each well (final concentrations: 20 ng/mL TNF and 20 µM zVAD).[9]
-
Include control wells with cells only, cells + TNF/zVAD, and cells + this compound only.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[9]
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[12][14]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14][15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
Measure the luminescence using a plate reader.
-
Protocol 2: Flow Cytometry for Apoptosis/Necroptosis (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.[16][17][18]
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, but use 6-well plates and scale up the volumes accordingly (e.g., 2 mL of medium per well and a cell density of 2 x 10^5 cells/well).
-
Cell Harvesting:
-
After the 24-hour incubation, collect the culture supernatant (containing detached, dead cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the supernatant and the detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Distinguish cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Data Presentation
The quantitative data from the cell viability and flow cytometry experiments should be summarized in tables for clear comparison.
Table 1: Cell Viability Data (CellTiter-Glo®)
| Treatment | This compound (nM) | Luminescence (RLU) | % Viability |
| Untreated Control | 0 | [Value] | 100 |
| TNF/zVAD | 0 | [Value] | [Value] |
| TNF/zVAD + this compound | 1 | [Value] | [Value] |
| TNF/zVAD + this compound | 10 | [Value] | [Value] |
| TNF/zVAD + this compound | 100 | [Value] | [Value] |
| TNF/zVAD + this compound | 1000 | [Value] | [Value] |
| This compound only | 1000 | [Value] | [Value] |
% Viability = (RLU of treated sample / RLU of untreated control) x 100
Table 2: Flow Cytometry Data (Annexin V/PI Staining)
| Treatment | This compound (nM) | % Viable (AnV-/PI-) | % Early Apoptotic (AnV+/PI-) | % Late Apoptotic/Necrotic (AnV+/PI+) |
| Untreated Control | 0 | [Value] | [Value] | [Value] |
| TNF/zVAD | 0 | [Value] | [Value] | [Value] |
| TNF/zVAD + this compound | 100 | [Value] | [Value] | [Value] |
| This compound only | 100 | [Value] | [Value] | [Value] |
Troubleshooting
-
High background in CellTiter-Glo® assay: Ensure complete cell lysis by optimizing the mixing step. Check for contamination of reagents or plates.
-
Low signal in CellTiter-Glo® assay: Optimize cell seeding density. Ensure cells are in a logarithmic growth phase.
-
High variability between replicates: Ensure uniform cell seeding. Minimize edge effects in multiwell plates by not using the outer wells or by filling them with PBS.
-
Inconsistent flow cytometry results: Ensure proper compensation settings. Analyze samples promptly after staining.
Conclusion
This document provides a comprehensive protocol for assessing TNF/zVAD-induced necroptosis and the inhibitory effect of this compound. The combination of a cell viability assay and flow cytometry allows for a robust evaluation of this compound's mechanism of action in preventing this form of programmed cell death. These protocols can be adapted for other cell lines and RIPK1 inhibitors.
References
- 1. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Control of Cell Death in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioradiations.com [bioradiations.com]
- 5. blossombio.com [blossombio.com]
- 6. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. scispace.com [scispace.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Ocadusertib: Formulation and Preparation for In Vivo Preclinical Research
Introduction
Ocadusertib (also known as LY3871801 or R552) is a potent and selective, orally available small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4] As an allosteric inhibitor, this compound blocks inflammatory cell death pathways, making it a significant compound of interest for research in chronic inflammatory diseases such as rheumatoid arthritis.[4][5] This document provides detailed application notes on the solubility and preparation of this compound for in vivo studies, aimed at researchers and professionals in drug development.
Mechanism of Action: RIPK1 Inhibition
This compound functions by inhibiting the enzymatic activity of RIPK1, a key mediator of cellular necroptosis, a form of programmed inflammatory cell death.[4] By blocking RIPK1, this compound can mitigate the inflammatory responses associated with this pathway.
This compound Solubility for In Vivo Formulations
This compound is a small molecule that requires specific solvent systems for solubilization for preclinical oral administration.[1] The following table summarizes known formulations that yield a clear solution suitable for in vivo studies.
| Formulation Components | Composition (%) | Resulting Concentration | Solution Appearance | Reference |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | ≥ 2.5 mg/mL (5.44 mM) | Clear solution | [6] |
| DMSO / SBE-β-CD in Saline | 10% / 90% (of 20% SBE-β-CD) | ≥ 2.5 mg/mL (5.44 mM) | Clear solution | [6] |
| DMSO / Corn Oil | 10% / 90% | ≥ 2.5 mg/mL (5.44 mM) | Clear solution | [6] |
Note: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
Experimental Protocol: Preparation of this compound for Oral Gavage
This protocol details the preparation of an this compound formulation for in vivo oral administration using a common vehicle composition.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Solubilization: Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution. For example, to prepare a final formulation at 2.5 mg/mL, you can create a 25 mg/mL stock in DMSO.
-
Vehicle Preparation (Step-wise addition):
-
In a sterile conical tube, add the required volume of PEG300.
-
To the PEG300, add the DMSO stock solution of this compound and mix thoroughly by vortexing.
-
Add Tween-80 to the mixture and vortex until a homogenous solution is achieved.
-
Finally, add the saline solution to reach the final volume and concentration. Vortex thoroughly.
-
-
Example for 1 mL of 2.5 mg/mL solution:
-
Add 400 µL of PEG300 to a tube.
-
Add 100 µL of a 25 mg/mL this compound in DMSO stock solution. Mix evenly.
-
Add 50 µL of Tween-80. Mix evenly.
-
Add 450 µL of Saline to bring the total volume to 1 mL. Mix evenly.[6]
-
-
Final Check: Ensure the final solution is clear. If any precipitation is observed, the solution can be gently warmed or sonicated until clear.
-
Storage: Prepared solutions should be stored appropriately. For stock solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended.[6] It is advisable to prepare fresh working solutions for each experiment.
Conclusion
This compound's role as a potent RIPK1 inhibitor positions it as a valuable tool for investigating inflammatory disease models.[4] Proper solubilization and formulation are critical for obtaining reliable and reproducible results in in vivo preclinical studies. The protocols and data presented here provide a validated starting point for researchers working with this compound. It is always recommended to perform small-scale formulation tests to ensure stability and solubility before preparing larger batches for animal studies.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 4. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 5. This compound (LY3871801) / Eli Lilly, Rigel [delta.larvol.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Western Blot Analysis of RIPK1 Pathway Modulation by Ocadusertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling protein that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for the initiation of necroptosis, a form of regulated necrosis implicated in the pathophysiology of various autoimmune, inflammatory, and neurodegenerative disorders.[4][5] The necroptosis pathway involves the formation of a "necrosome" complex, leading to the sequential phosphorylation and activation of RIPK1, RIPK3, and their downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[5][6]
Ocadusertib (also known as LY3871801 or R552) is a potent, selective, and orally available allosteric inhibitor of RIPK1.[1][7][8] By inhibiting the kinase activity of RIPK1, this compound effectively blocks inflammatory cell death and is under investigation as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis.[7][9]
This application note provides a detailed protocol for utilizing Western blot analysis to investigate and quantify the inhibitory effects of this compound on the RIPK1 signaling pathway in a cellular context. The protocol outlines methods for inducing necroptosis, preparing cell lysates, and performing immunoblotting to detect changes in the phosphorylation status of key pathway components.
Signaling Pathway
The diagram below illustrates the TNF-α induced necroptosis pathway, highlighting the key phosphorylation events that are inhibited by this compound. Upon stimulation, RIPK1 is recruited to the TNFR1 complex.[10] In the absence of caspase-8 activity, RIPK1 auto-phosphorylates and subsequently recruits and phosphorylates RIPK3.[6] Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and eventual cell lysis.[5][11] this compound specifically inhibits the kinase activity of RIPK1, preventing these downstream phosphorylation events.
Caption: RIPK1-mediated necroptosis signaling pathway.
Principle of the Assay
Western blotting is an immunoassay technique used to detect and quantify specific proteins in a sample. This protocol uses Western blotting to measure the effect of this compound on the RIPK1 pathway by assessing the phosphorylation status of RIPK1, RIPK3, and MLKL. Cells are treated with a necroptosis-inducing stimulus (e.g., TNF-α, a SMAC mimetic, and a pan-caspase inhibitor) in the presence or absence of this compound. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of the target proteins. The signal from a secondary antibody conjugated to an enzyme (like HRP) is detected, and the band intensities are quantified. A decrease in the ratio of phosphorylated protein to total protein in this compound-treated samples indicates successful target engagement and pathway inhibition.
Materials and Reagents
Cell Culture and Treatment:
-
Human cell line susceptible to necroptosis (e.g., HT-29, U937)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
TNF-α, human/mouse recombinant (20 ng/mL final concentration)
-
SMAC mimetic (e.g., Birinapant, 100 nM final concentration)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM final concentration)
-
This compound (various concentrations, e.g., 0.1 nM to 1000 nM)
-
DMSO (Vehicle control)
-
Phosphate-Buffered Saline (PBS)
Lysis and Protein Quantification:
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Microplate reader
Western Blotting:
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE running buffer (e.g., MOPS or MES)
-
Protein standard (molecular weight marker)
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system (wet or semi-dry)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-RIPK1 (Ser166)
-
Mouse anti-RIPK1 (Total)
-
Rabbit anti-phospho-RIPK3 (Ser227/232)
-
Rabbit anti-RIPK3 (Total)
-
Rabbit anti-phospho-MLKL (Ser358)
-
Rabbit anti-MLKL (Total)
-
Mouse anti-GAPDH or β-actin (Loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Chemiluminescent HRP Substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Experimental Workflow
The workflow provides a high-level overview of the key steps involved in the protocol.
Caption: Standard workflow for Western blot analysis.
Detailed Protocol
1. Cell Culture and Treatment
-
Seed cells (e.g., HT-29) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (20 ng/mL), a SMAC mimetic (100 nM), and z-VAD-fmk (20 µM) to the media.
-
Incubate the cells for the predetermined optimal time to observe peak phosphorylation (e.g., 4-8 hours, determined empirically).
2. Lysate Preparation
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer, supplemented with protease and phosphatase inhibitors, to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new clean, pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps. A typical loading amount is 20-30 µg of protein per lane.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-p-RIPK1) diluted in blocking buffer overnight at 4°C with gentle agitation. Use the dilution recommended by the antibody manufacturer (typically 1:1000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Data Acquisition and Analysis
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
To analyze the data, first normalize the intensity of the phospho-protein band to its corresponding total protein band. Then, normalize this ratio to the loading control (e.g., GAPDH) for each lane.
Expected Results and Data Presentation
Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of RIPK1 (Ser166), RIPK3 (Ser227/232), and MLKL (Ser358) upon stimulation with a necroptotic cocktail. Total protein levels for these kinases should remain relatively unchanged. The quantitative data can be summarized in a table for clear comparison.
Table 1: Effect of this compound on RIPK1 Pathway Phosphorylation
| This compound Conc. (nM) | Relative p-RIPK1 / Total RIPK1 Intensity (Normalized) | Relative p-RIPK3 / Total RIPK3 Intensity (Normalized) | Relative p-MLKL / Total MLKL Intensity (Normalized) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.09 | 1.00 ± 0.11 |
| 1 | 0.75 ± 0.06 | 0.71 ± 0.07 | 0.68 ± 0.09 |
| 10 | 0.31 ± 0.04 | 0.28 ± 0.05 | 0.25 ± 0.04 |
| 100 | 0.09 ± 0.02 | 0.07 ± 0.02 | 0.06 ± 0.02 |
| 1000 | 0.02 ± 0.01 | 0.01 ± 0.01 | 0.01 ± 0.01 |
Data are presented as mean ± SD from three independent experiments and represent hypothetical values for illustrative purposes.
Troubleshooting
-
No/Weak Signal: Increase protein load, primary/secondary antibody concentration, or ECL exposure time. Check transfer efficiency.
-
High Background: Increase the number or duration of wash steps. Ensure blocking is sufficient. Reduce antibody concentration.
-
Non-specific Bands: Optimize antibody dilution. Use a different blocking reagent (e.g., BSA instead of milk). Ensure lysates are kept cold with inhibitors to prevent degradation.
-
Uneven Loading: Carefully perform protein quantification and ensure equal volumes of normalized samples are loaded. Use a reliable loading control like GAPDH or β-actin to verify.
References
- 1. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. mdpi.com [mdpi.com]
- 7. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of Aurora B Kinase Inhibitors in Primary Human Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aurora B kinase (AURKB) is a critical serine/threonine kinase that functions as the catalytic component of the Chromosomal Passenger Complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, plays a pivotal role in ensuring accurate chromosome segregation and cytokinesis during mitosis.[1][2] Overexpression of AURKB is a common feature in various human cancers and is often associated with aneuploidy and poor prognosis, making it a compelling target for anti-cancer drug development.
This document provides detailed application notes and protocols for conducting dose-response studies of selective AURKB inhibitors, using Barasertib (B1683942) (AZD1152) and its active metabolite AZD2811 as primary examples, in primary human cells. These protocols are intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of AURKB inhibitors.
Mechanism of Action of Aurora B Kinase Inhibitors
AURKB inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of AURKB, preventing the phosphorylation of its downstream substrates.[3][4] Inhibition of AURKB disrupts several key mitotic events, leading to:
-
Failed Cytokinesis: Inhibition of AURKB prevents the proper function of the CPC at the central spindle, leading to a failure of the final separation of daughter cells.[1]
-
Endoreduplication and Polyploidy: Cells that fail cytokinesis may re-enter the cell cycle without division, leading to an accumulation of DNA content (>4N) and the formation of large, polyploid cells.[1][5]
-
Apoptosis: The resulting genomic instability and mitotic errors trigger cell cycle checkpoints and can ultimately lead to programmed cell death (apoptosis).[1][5][6]
-
Inhibition of Histone H3 Phosphorylation: A direct and measurable consequence of AURKB inhibition is the reduction of phosphorylation of Histone H3 at Serine 10 (pHH3), a key substrate of AURKB.[5][7]
Data Presentation: Dose-Response of Aurora B Kinase Inhibitors in Primary Human Cells
The following tables summarize quantitative data from studies of Aurora B kinase inhibitors in primary human cells and related cell lines.
| Inhibitor | Cell Type | Assay | Endpoint | Result | Reference |
| AZD1152 | Primary AML Cells | Cell Viability | % Reduction in Viable Cells (120h) | >50% at 100 nM | [7] |
| AZD1152 | Primary AML Cells | Cell Number | % Reduction in Cell Number (120h) | >50% at 100 nM | [7] |
| AZD1152 | Human Leukemia Cell Lines (HL-60, NB4, MOLM13, PALL-2, MV4-11, EOL-1, K562) | Proliferation (Thymidine Uptake) | IC50 (48h) | 3 - 40 nM | [8] |
| R763 | Primary Proliferating Cells | Proliferation | IC50 | 31 - 160 nM | [9] |
| ZM447439 | Canine Malignant Lymphoid Cells (GL-1, B-cell) | Cell Growth | IC50 | 4.77 µM | [10] |
| ZM447439 | Canine Malignant Lymphoid Cells (EMA, T-cell) | Cell Growth | IC50 | 8.03 µM | [10] |
Table 1: Anti-proliferative and Cytotoxic Effects of Aurora B Kinase Inhibitors.
| Inhibitor | Cell Type | Assay | Endpoint | Result | Reference |
| AZD1152 | Human Leukemia Cell Lines | Cell Cycle Analysis | DNA Content | Increase in 4N and 8N populations | [8] |
| AZD1152 | Human Leukemia Cell Lines | Apoptosis Assay (Annexin V) | % Apoptotic Cells | Increased apoptosis following polyploidy | [8] |
| ZM447439 | Canine Malignant Lymphoid Cells | Cell Cycle Analysis | DNA Content | Increased 4N and 8N populations | [10] |
| ZM447439 | Canine Malignant Lymphoid Cells | Apoptosis Assay (Annexin V) | % Apoptotic Cells | Increased apoptosis | [10] |
Table 2: Effects of Aurora B Kinase Inhibitors on Cell Cycle and Apoptosis.
Mandatory Visualizations
Caption: Aurora B Kinase signaling pathway and the mechanism of action of its inhibitor, Barasertib.
Caption: General experimental workflow for dose-response studies in primary human cells.
Experimental Protocols
Isolation and Culture of Primary Human Keratinocytes
This protocol is adapted for the isolation of keratinocytes from adult skin biopsies.
Materials:
-
Human skin tissue
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
0.25% Trypsin-EDTA
-
RPMI-1640 medium with 2% Fetal Bovine Serum (FBS)
-
Keratinocyte Serum-Free Medium (KSFM)
-
Sterile gauze, scalpels, forceps, and Petri dishes
-
100 µm cell strainer
-
Centrifuge
Procedure:
-
Tissue Preparation:
-
Place the skin biopsy in a sterile Petri dish.
-
Clean the tissue with sterile gauze and 70% ethanol (B145695).
-
Using a scalpel, carefully remove the upper epidermal layer and place it in a new Petri dish containing 25 mL of DPBS with 0.25% trypsin.[11]
-
Incubate for 30 minutes at 37°C.[11]
-
-
Cell Isolation:
-
After incubation, aspirate the trypsin solution and add 10 mL of RPMI-1640 with 2% FBS to inactivate the trypsin.[11]
-
Gently scrape the epidermal sheet to release the cells.
-
Pipette the cell suspension up and down to create a single-cell suspension.
-
Pass the cell suspension through a 100 µm cell strainer into a 50 mL conical tube.[12]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[12]
-
-
Cell Culture:
-
Discard the supernatant and resuspend the cell pellet in pre-warmed KSFM.
-
Count the viable cells using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells at a density of 8 x 10^6 cells per 75 cm² culture flask in 12 mL of KSFM.[11]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability in a 96-well format.
Materials:
-
Primary cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, 16% (w/v) sodium dodecyl sulfate, pH 4.7)[13]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Aurora B kinase inhibitor for the desired duration (e.g., 72-120 hours). Include vehicle-only controls.
-
-
MTT Incubation:
-
Formazan (B1609692) Solubilization and Measurement:
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptotic cells using flow cytometry.
Materials:
-
Treated and control primary cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells from the culture vessel. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[16]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples on a flow cytometer within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of DNA content to determine cell cycle distribution.
Materials:
-
Treated and control primary cells
-
Cold PBS
-
Ice-cold 70% ethanol
-
PI/RNase A Staining Solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis assay protocol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet by vortexing gently. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours or at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase A Staining Solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
References
- 1. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis is induced in aging SV40 T antigen-transformed human fibroblasts through p53- and p21CIP1/WAF1-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Aurora Kinase Inhibitor, ZM447439, in Canine Malignant Lymphoid Cells in Vitro [scirp.org]
- 11. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simplified and Efficient Method to Isolate Primary Human Keratinocytes from Adult Skin Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. chondrex.com [chondrex.com]
- 16. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Ocadusertib in a Human Whole Blood Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocadusertib (also known as LY3871801 or R552) is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical signaling protein involved in cellular processes that regulate inflammation and cell death.[2] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed inflammatory cell death. By inhibiting RIPK1, this compound blocks this inflammatory cell death pathway, giving it therapeutic potential in a range of autoimmune and inflammatory diseases.[2]
These application notes provide a detailed protocol for evaluating the potency of this compound in a human whole blood assay by measuring its ability to inhibit necroptosis induced by Tumor Necrosis Factor-alpha (TNFα) and the pan-caspase inhibitor z-VAD-FMK.
Mechanism of Action: this compound in the RIPK1 Signaling Pathway
Under certain conditions, such as the presence of TNFα, RIPK1 can initiate a cell death signaling cascade. When caspase-8 activity is inhibited (e.g., by z-VAD-FMK), RIPK1 undergoes autophosphorylation and recruits RIPK3 to form a complex known as the necrosome.[4][5][6] This complex then phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its oligomerization and translocation to the plasma membrane.[7] This ultimately disrupts membrane integrity, resulting in necroptotic cell death. This compound, as a RIPK1 inhibitor, prevents the initial kinase activity of RIPK1, thereby blocking the formation of the necrosome and subsequent necroptosis.
Figure 1. this compound inhibits the RIPK1-mediated necroptosis pathway.
Quantitative Data Summary
Preclinical studies have demonstrated the potency of this compound in various assays. The following table summarizes key quantitative data.
| Assay Type | Parameter | This compound Potency | Reference |
| Enzymatic Assay | RIPK1 IC₅₀ | 12 to 38 nM | [8] |
| In Vitro Cell-Based Necroptosis Assay | IC₅₀ | 0.4 to 3 nM | [8] |
| Human Whole Blood Assay (TNF/zVAD-induced cell death) | IC₅₀ | 7 to 9 nM | [8] |
Experimental Protocol: this compound in a Human Whole Blood Necroptosis Assay
This protocol details a method to assess the inhibitory activity of this compound on TNFα/z-VAD-FMK-induced necroptosis in human whole blood. The primary readout for cell death can be performed using either a Lactate Dehydrogenase (LDH) release assay or flow cytometry.
Materials and Reagents
-
Freshly drawn human whole blood (anticoagulant: Sodium Heparin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Recombinant Human TNFα
-
z-VAD-FMK (pan-caspase inhibitor)
-
RPMI 1640 medium
-
Phosphate Buffered Saline (PBS)
-
LDH Cytotoxicity Assay Kit
-
Flow Cytometry Staining Buffer
-
Fixable Viability Dye (e.g., 7-AAD or Propidium Iodide)
-
CD45 Monoclonal Antibody (for leukocyte gating)
-
RBC Lysis Buffer
-
96-well cell culture plates
-
Flow cytometer
Experimental Workflow
Figure 2. Experimental workflow for the whole blood necroptosis assay.
Step-by-Step Procedure
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Create a serial dilution of this compound in RPMI 1640 medium to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration does not exceed 0.1% in the assay wells.
-
Necroptosis Induction Solution: Prepare a working solution of TNFα and z-VAD-FMK in RPMI 1640. Based on literature for cell lines, suggested starting concentrations to test are in the range of 20-100 ng/mL for TNFα and 20 µM for z-VAD-FMK. These should be optimized for whole blood.
2. Assay Procedure:
-
Blood Collection: Collect human whole blood into tubes containing sodium heparin as the anticoagulant. The assay should be initiated as soon as possible after collection.
-
Assay Plate Setup:
-
Add 10 µL of the diluted this compound working solutions or vehicle control (RPMI with corresponding DMSO concentration) to the wells of a 96-well plate.
-
Include wells for "untreated" (no this compound, no induction), "vehicle control" (DMSO, with induction), and "maximum lysis" (for LDH assay).
-
-
Pre-incubation:
-
Carefully add 80 µL of whole blood to each well.
-
Mix gently and pre-incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator. This allows for the inhibitor to penetrate the cells.
-
-
Induction of Necroptosis:
-
Add 10 µL of the necroptosis induction solution (TNFα + z-VAD-FMK) to the appropriate wells.
-
For the "untreated" and "maximum lysis" wells, add 10 µL of RPMI 1640 medium.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
3. Measurement of Cell Death:
Option A: Lactate Dehydrogenase (LDH) Assay
-
Maximum Lysis Control: 30 minutes before the end of the incubation, add 10 µL of the lysis solution provided in the LDH kit to the "maximum lysis" control wells.
-
Sample Preparation: Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the blood cells.
-
LDH Measurement: Carefully transfer 10-20 µL of the supernatant (plasma) to a new flat-bottom 96-well plate. Proceed with the LDH measurement according to the manufacturer's protocol. The absorbance is typically read at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Plot the % cytotoxicity against the log of this compound concentration and fit a dose-response curve to determine the IC₅₀.
-
Option B: Flow Cytometry
-
Sample Preparation: Transfer 50 µL from each well to flow cytometry tubes.
-
RBC Lysis: Add 1 mL of 1X RBC Lysis Buffer to each tube. Vortex immediately and incubate for 10 minutes at room temperature, protected from light.
-
Washing: Centrifuge the tubes at 500 x g for 5 minutes. Discard the supernatant. Wash the cell pellet with 1 mL of Flow Cytometry Staining Buffer and repeat the centrifugation.
-
Staining: Resuspend the cell pellet in 100 µL of staining buffer containing a CD45 antibody and a fixable viability dye (e.g., 7-AAD or PI).
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Final Wash: Add 1 mL of staining buffer, centrifuge, and resuspend the pellet in 300 µL of staining buffer for analysis.
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD45-positive leukocyte population.
-
Within the leukocyte gate, determine the percentage of cells positive for the viability dye (necroptotic/dead cells).
-
Plot the percentage of dead cells against the log of this compound concentration and fit a dose-response curve to determine the IC₅₀.
-
Conclusion
This protocol provides a robust framework for assessing the inhibitory effect of this compound on RIPK1-mediated necroptosis in a physiologically relevant human whole blood matrix. The choice between the LDH assay and flow cytometry will depend on the specific resources and desired endpoints of the study. Both methods are suitable for determining the potency (IC₅₀) of this compound and can be valuable tools in preclinical and clinical development.
References
- 1. tiarisbiosciences.com [tiarisbiosciences.com]
- 2. Comparison of ATP production in whole blood and lymphocyte proliferation in response to phytohemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for flow cytometry on whole blood Clinisciences [clinisciences.com]
- 4. Measurement of tumor necrosis factor activity by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of T-Lymphocyte Responses in Whole-Blood Cultures Using Newly Synthesized DNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Testing Ocadusertib Efficacy in Animal Models of Dermatitis
Clarification of Ocadusertib's Mechanism of Action
Initial research indicates a common point of confusion regarding the therapeutic agent this compound. While sometimes associated with the investigational drug code MK-1775, this compound (also known as LY3871801 and R552) is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4] It is not a WEE1 inhibitor. The WEE1 inhibitor is a distinct compound, also known by the code MK-1775 (Adavosertib).[5][6][7][8][9] This document will detail the application of this compound as a RIPK1 inhibitor for the study of dermatitis.
Introduction
This compound is an orally administered small molecule that selectively inhibits RIPK1, a key signaling protein involved in inflammatory cellular processes.[2] RIPK1 inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory conditions, including dermatitis.[1][10] Preclinical studies have demonstrated this compound's efficacy in preventing joint and skin inflammation in murine models.[2] These application notes provide detailed protocols for utilizing appropriate animal models to assess the therapeutic potential of this compound in dermatitis.
Relevant Signaling Pathway: RIPK1-Mediated Inflammation
RIPK1 is a critical regulator of cellular responses to stimuli such as tumor necrosis factor (TNF). It functions as a scaffold protein and a kinase, mediating signaling pathways that lead to inflammation, apoptosis, and necroptosis.[10] In the context of dermatitis, the kinase activity of RIPK1 is implicated in driving inflammatory responses and cell death, contributing to skin barrier dysfunction and lesion formation. This compound, by inhibiting RIPK1 kinase activity, can block these downstream effects.
Figure 1: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.
Recommended Animal Models for this compound Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound in dermatitis. Based on preclinical data and the known mechanisms of inflammatory skin disease, the following models are recommended.
Chronic Proliferative Dermatitis (cpdm) Model
The Sharpincpdm mouse model spontaneously develops chronic proliferative dermatitis and systemic inflammation, making it a relevant model for certain human inflammatory skin diseases. This compound has shown robust efficacy in reducing dermatitis severity in this model.[1]
Acute Necroptosis-Induced Skin Inflammation Model
Given RIPK1's central role in necroptosis, models that induce this form of cell death in the skin are highly relevant. Acute induction of necroptosis can mimic certain features of inflammatory dermatoses. This compound has demonstrated efficacy in inhibiting necroptosis-induced skin inflammation.[1]
Hapten-Induced Contact Hypersensitivity (CHS) Models
CHS models, such as those induced by 2,4-dinitrofluorobenzene (DNFB) or oxazolone, are widely used to study allergic contact dermatitis.[11][12][13][14] These models involve a sensitization phase followed by an elicitation phase, leading to a T-cell-mediated inflammatory response in the skin.
Experimental Protocols
Protocol 1: Evaluation of this compound in the DNFB-Induced Contact Hypersensitivity Model
This protocol outlines the procedure for inducing CHS in mice using DNFB and assessing the efficacy of this compound.
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water)
-
2,4-dinitrofluorobenzene (DNFB)
-
Acetone and Olive Oil (4:1 mixture)
-
Digital calipers
-
Punch biopsy tool (4 mm)
-
Materials for histology (formalin, paraffin, H&E stain)
-
Materials for cytokine analysis (ELISA kits for TNF-α, IL-6, etc.)
Experimental Workflow:
Figure 2: Experimental workflow for the DNFB-induced contact hypersensitivity model.
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Apply 25 µL of 0.5% DNFB in acetone/olive oil to the shaved abdomen.
-
-
Treatment Groups: On Day 5, randomize mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (high dose, e.g., 30 mg/kg)
-
Group 4: Positive control (e.g., topical corticosteroid)
-
-
Challenge (Day 5):
-
Administer the first dose of this compound or vehicle via oral gavage one hour before the challenge.
-
Apply 20 µL of 0.2% DNFB to both sides of the right ear. The left ear serves as an untreated control.
-
-
Treatment and Monitoring (Days 6-11):
-
Administer this compound or vehicle daily.
-
Measure the thickness of both ears daily using digital calipers. The change in ear thickness (right ear - left ear) is an indicator of inflammation.
-
-
Endpoint Analysis (Day 12):
-
Euthanize the mice 24 hours after the final treatment.
-
Collect the right ear and process for:
-
Histology: Fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and cellular infiltration.
-
Cytokine Analysis: Homogenize the tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Ear Swelling in DNFB-Induced CHS Model
| Treatment Group | Dose | Peak Ear Swelling (mm ± SEM) |
| Vehicle | - | Insert Data |
| This compound | 10 mg/kg | Insert Data |
| This compound | 30 mg/kg | Insert Data |
| Positive Control | Specify | Insert Data |
Table 2: Histological Scoring of Skin Inflammation
| Treatment Group | Dose | Epidermal Thickness (µm ± SEM) | Cellular Infiltration Score (0-4) |
| Vehicle | - | Insert Data | Insert Data |
| This compound | 10 mg/kg | Insert Data | Insert Data |
| This compound | 30 mg/kg | Insert Data | Insert Data |
| Positive Control | Specify | Insert Data | Insert Data |
Table 3: Pro-inflammatory Cytokine Levels in Ear Tissue
| Treatment Group | Dose | TNF-α (pg/mg protein ± SEM) | IL-6 (pg/mg protein ± SEM) |
| Vehicle | - | Insert Data | Insert Data |
| This compound | 10 mg/kg | Insert Data | Insert Data |
| This compound | 30 mg/kg | Insert Data | Insert Data |
| Positive Control | Specify | Insert Data | Insert Data |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound, a RIPK1 inhibitor, in relevant animal models of dermatitis. By following these detailed protocols and utilizing the suggested data presentation formats, researchers can effectively assess the therapeutic potential of this compound for the treatment of inflammatory skin diseases. It is imperative to correctly identify the molecular target of a compound to design and interpret preclinical studies accurately.
References
- 1. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 2. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. MK-1775, a small molecule Wee1 inhibitor, enhances anti-tumor efficacy of various DNA-damaging agents, including 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 7. MK1775, A Selective Wee1 Inhibitor, Shows Single-Agent Antitumor Activity Against Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wee1 Inhibition by MK-1775 Leads to Tumor Inhibition and Enhances Efficacy of Gemcitabine in Human Sarcomas | PLOS One [journals.plos.org]
- 9. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 10. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry Staining of RIPK1 Targets Following Ocadusertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocadusertib (formerly LY3871801/R552) is a potent and selective, orally bioavailable small-molecule inhibitor of the kinase activity of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling node that regulates multiple cellular processes, including inflammation, apoptosis, and necroptosis, a form of programmed cell death.[3] Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of various autoimmune and inflammatory diseases. This compound is currently under investigation in clinical trials for conditions such as rheumatoid arthritis.[1][4]
By selectively targeting the kinase function of RIPK1, this compound is designed to block the downstream signaling events that lead to inflammation and necroptotic cell death.[3] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the in-situ effects of this compound on its direct and downstream targets within tissue samples. These application notes provide detailed protocols for the IHC staining of key proteins in the RIPK1 signaling pathway, enabling researchers to assess the pharmacodynamic effects of this compound.
Mechanism of Action of this compound and Key IHC Targets
This compound inhibits the autophosphorylation of RIPK1, a critical step for its kinase activation. Activated RIPK1, in turn, phosphorylates downstream substrates, primarily RIPK3, initiating the formation of the necrosome complex. This complex then leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), the terminal effector of the necroptosis pathway.[5] RIPK1 also plays a role in the activation of the NF-κB signaling pathway, which drives the expression of pro-inflammatory cytokines.
Therefore, the primary IHC-detectable consequences of this compound treatment are expected to be a reduction in the phosphorylation of RIPK1, RIPK3, and MLKL. A potential downstream effect could also be a decrease in the activation of the NF-κB pathway, which can be assessed by staining for the phosphorylated form of the p65 subunit (p-p65).
Data Presentation: Expected Effects of this compound on IHC Targets
The following table summarizes the expected quantitative changes in the expression of key phosphorylated proteins in the RIPK1 signaling pathway following treatment with this compound, as detectable by immunohistochemistry.
| Target Protein | Phosphorylation Site | Cellular Localization of Positive Staining | Expected Change with this compound Treatment | Rationale |
| p-RIPK1 | Ser166 | Cytoplasm | Decrease | This compound directly inhibits RIPK1 kinase activity, preventing its autophosphorylation. |
| p-RIPK3 | Thr231/Ser232 (murine) | Cytoplasm | Decrease | RIPK1 kinase activity is required for the phosphorylation and activation of RIPK3. |
| p-MLKL | Ser358 (human) / Ser345 (murine) | Cytoplasm, translocation to plasma membrane | Decrease | Phosphorylation of MLKL is downstream of RIPK3 activation in the necroptosis pathway. |
| p-p65 (NF-κB) | Ser536 | Nucleus | Decrease | RIPK1 kinase activity can contribute to the activation of the NF-κB pathway. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits RIPK1 kinase activity, blocking downstream necroptosis and inflammation.
Caption: Standard immunohistochemistry workflow for paraffin-embedded tissues.
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific tissues and antibodies. Always refer to the antibody manufacturer's datasheet for specific recommendations.
I. Tissue Preparation
-
Fixation: Immediately fix freshly dissected tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemical Staining Protocol
This protocol is for chromogenic detection using a horseradish peroxidase (HRP)-conjugated secondary antibody and 3,3'-Diaminobenzidine (DAB) substrate.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a high-pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).
-
Heat the slides in the buffer using a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in Tris-buffered saline with 0.05% Tween-20 (TBST).
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in TBST.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution according to the manufacturer's recommended concentration.
-
Recommended Primary Antibodies:
-
Phospho-RIPK1 (Ser166)
-
Phospho-RIPK3 (Thr231/Ser232 for mouse)
-
Phospho-MLKL (Ser358 for human, Ser345 for mouse)
-
Phospho-p65 (Ser536)
-
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times in TBST for 5 minutes each.
-
Incubate slides with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking solution for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides three times in TBST for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin (B73222) for 30-60 seconds to stain the cell nuclei blue.
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear the slides in two changes of xylene.
-
Mount a coverslip on each slide using a permanent mounting medium.
-
III. Image Acquisition and Analysis
-
Acquire high-resolution images of the stained tissue sections using a brightfield microscope equipped with a digital camera.
-
For quantitative analysis, use image analysis software to measure the intensity and area of positive staining for each target protein. This can be expressed as a percentage of positive cells or an H-score, which combines staining intensity and the percentage of positive cells.
-
Compare the quantitative data between this compound-treated and vehicle-treated control groups to determine the in-situ efficacy of the drug.
Conclusion
These application notes provide a framework for assessing the pharmacodynamic effects of this compound using immunohistochemistry. By staining for key phosphorylated proteins in the RIPK1 signaling pathway, researchers can gain valuable insights into the in-situ mechanism of action of this promising therapeutic agent. The provided protocols and expected outcomes will aid in the design and interpretation of preclinical and clinical studies involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. IHC-P protocols | Abcam [abcam.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Phosphorylation of NF-κBp65 drives inflammation-mediated hepatocellular carcinogenesis and is a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry (IHC) Protocol | EpigenTek [epigentek.com]
Troubleshooting & Optimization
Preventing Ocadusertib precipitation in cell culture media
Welcome to the technical support center for Ocadusertib. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly regarding compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY3871801 or R552) is a potent and selective small molecule inhibitor of the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a key enzyme involved in inflammatory processes and cell death pathways, such as necroptosis.[4] By inhibiting RIPK1, this compound blocks these inflammatory signals.[4] It is currently under investigation for its therapeutic potential in chronic inflammatory diseases.[4]
Q2: I observed immediate precipitation when adding my this compound DMSO stock solution to the cell culture medium. What is the cause and how can I prevent it?
Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous cell culture medium.[5] The primary reason is the poor solubility of the compound in the aqueous environment once the DMSO is diluted.[5]
Several factors can contribute to this issue. The final concentration of this compound in the media might be above its aqueous solubility limit.[5] Also, rapid dilution of the DMSO stock into the media can cause a sudden solvent exchange, leading to precipitation.[5] Adding the compound to cold media can also reduce its solubility.[5]
To prevent this, consider the following solutions:
-
Reduce the final concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.[5]
-
Perform serial dilutions: Instead of adding the concentrated stock directly, perform a stepwise dilution in pre-warmed (37°C) culture media.[5]
-
Slow addition and mixing: Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even distribution.[6]
-
Use pre-warmed media: Always use cell culture media that has been pre-warmed to 37°C.[5][6]
Q3: My cell culture media containing this compound appeared clear initially, but a precipitate formed after incubation. What causes delayed precipitation?
Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.[5] Changes in the media's pH during incubation can affect the solubility of the compound. Evaporation of media in long-term cultures can increase the concentration of this compound, potentially exceeding its solubility limit.[5][6] Furthermore, this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[5] Temperature fluctuations from removing the culture vessels from the incubator can also impact solubility.[5]
To mitigate delayed precipitation:
-
Ensure proper humidification: Maintain proper humidity levels in your incubator to minimize media evaporation.[5]
-
Consider media components: If precipitation persists, trying a different basal media formulation might be beneficial.[5]
-
Minimize temperature cycling: Reduce the time that culture vessels are outside the incubator.[5]
Q4: What is the recommended solvent and storage condition for this compound?
This compound is highly soluble in DMSO, with a reported solubility of 100 mg/mL (217.63 mM).[1] It is recommended to use newly opened, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed water can impact the solubility of the compound.[1] For storage, the powder form is stable for 3 years at -20°C and 2 years at 4°C.[1] In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare single-use aliquots to avoid multiple freeze-thaw cycles.[7]
Troubleshooting Guides
Issue: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
Table 1: Troubleshooting this compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound stock to media. | High final concentration exceeding aqueous solubility.[5] | Decrease the final working concentration. Perform a solubility assessment to determine the maximum soluble concentration (see Experimental Protocols). |
| Rapid dilution and localized high concentration.[5] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing.[5][6] | |
| Low temperature of the cell culture medium.[5] | Always use media that has been pre-warmed to 37°C.[5][6] | |
| High final DMSO concentration. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[5] This may necessitate preparing a more dilute stock solution. | |
| Precipitate forms after several hours or days of incubation. | Media evaporation leading to increased compound concentration.[5][6] | Ensure the incubator has proper humidification. Use culture plates with low-evaporation lids or seal the plates.[5] |
| Interaction with media components (salts, amino acids, etc.).[5] | Try a different basal media formulation. Test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to see if media components are the primary issue.[5] | |
| Temperature fluctuations during handling.[5] | Minimize the time culture vessels are outside the incubator.[5] | |
| pH shift in the media during cell growth. | Ensure the media is properly buffered and that the CO2 level in the incubator is correct. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[1]
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.595 mg of this compound (Molecular Weight: 459.50 g/mol ) in 1 mL of DMSO.[1]
-
Vortex or sonicate the solution to ensure complete dissolution.[1][7] If precipitation or phase separation occurs, gentle heating (e.g., 37°C water bath) can be applied.[1][7]
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Phosphate-Buffered Saline (PBS)
-
Plate reader capable of measuring absorbance at ~600 nm
-
-
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock in DMSO.
-
In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.
-
Add 2 µL of each this compound DMSO dilution to the corresponding wells of the media-filled plate. This will create a range of final this compound concentrations with a final DMSO concentration of 1%. Include a DMSO-only control.
-
Mix the contents of the plate thoroughly.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[5]
-
For a quantitative measurement, read the absorbance of the plate at 600 nm. An increase in absorbance is indicative of precipitation.[5]
-
The highest concentration that remains clear and does not show a significant increase in absorbance is the maximum working soluble concentration under your experimental conditions.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting RIPK1-mediated signaling pathways.
Experimental Workflow
Caption: Recommended workflow for preparing and using this compound in cell culture experiments.
Troubleshooting Logic
Caption: A decision tree for troubleshooting this compound precipitation in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 4. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Ocadusertib Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Ocadusertib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years.
Q2: How should I store this compound once it is in solution?
A2: this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For storage, it is recommended to keep the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: If precipitation is observed, gentle warming and/or sonication can be used to help redissolve the compound.[1] To prevent this, ensure that the solvent's capacity has not been exceeded and consider preparing a fresh solution if dissolution is not complete.
Q4: What solvents are recommended for preparing this compound solutions?
A4: this compound is soluble in DMSO at a concentration of 100 mg/mL (217.63 mM) with the aid of ultrasonication. For in vivo experiments, specific solvent systems are recommended, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not publicly available, many small molecules are light-sensitive. As a standard precautionary measure, it is recommended to store this compound, both in solid form and in solution, protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the storage conditions for both solid and solution forms of this compound align with the recommended temperatures and durations. Ensure solutions are aliquoted to minimize freeze-thaw cycles. |
| Inaccurate solution concentration. | Use a calibrated balance for weighing the solid compound and precise liquid handling techniques. Confirm the complete dissolution of this compound in the chosen solvent. | |
| Precipitation in stock solution | Exceeded solubility in the chosen solvent. | Review the solubility information for the specific solvent used. Gentle warming or sonication may help to redissolve the compound. If the issue persists, prepare a new solution at a lower concentration. |
| Improper storage temperature. | Ensure the stock solution is stored at the recommended temperature (-80°C or -20°C) and has not been subjected to multiple freeze-thaw cycles. | |
| Suspected degradation of the compound | Exposure to harsh conditions (e.g., strong acids/bases, oxidants, light, high temperatures). | Handle the compound under controlled laboratory conditions. If degradation is suspected, a stability-indicating analytical method, such as HPLC, should be used to assess the purity of the material. |
Stability Data Summary
The following tables summarize the known stability data for this compound.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following are general protocols based on ICH guidelines that can be adapted for this compound.
1. Acid and Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
For acid hydrolysis, add 0.1 M HCl and incubate at room temperature for a defined period (e.g., 2, 6, 12, 24, 48 hours).
-
For base hydrolysis, add 0.1 M NaOH and incubate under the same conditions.
-
Neutralize the samples before analysis by HPLC.
2. Oxidative Degradation:
-
Treat a solution of this compound with 3% (v/v) H₂O₂.
-
Incubate at room temperature for various time points (e.g., 2, 6, 12, 24, 48 hours).
-
Analyze the samples by HPLC.
3. Thermal Degradation:
-
Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.
-
Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.
4. Photolytic Degradation:
-
Expose a solution of this compound and the solid compound to UV light (e.g., 254 nm) in a photostability chamber for different durations.
-
Analyze the samples by HPLC.
Analytical Method: A stability-indicating HPLC method with a Diode Array Detector (DAD) is typically used to separate the parent drug from its degradation products. The method should be validated according to ICH Q2 guidelines.
Visualizations
This compound's Target: The RIPK1 Signaling Pathway
This compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[2][3] RIPK1 is a key regulator of cellular stress and is involved in inflammation and programmed cell death pathways, including apoptosis and necroptosis.
Caption: this compound inhibits RIPK1, a key node in cell survival and death pathways.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound.
Caption: A typical workflow for assessing the stability of a pharmaceutical compound.
References
Identifying and minimizing Ocadusertib off-target effects in assays
Welcome to the technical support center for Ocadusertib (also known as LY3871801 or R552). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical signaling protein involved in cellular processes such as inflammation and programmed cell death (necroptosis).[4]
Q2: How selective is this compound?
A2: this compound has demonstrated high selectivity for RIPK1. In a preclinical study, this compound showed no significant inhibition against a panel of 105 other kinases when tested at a concentration of 10 µM.[3] This high degree of selectivity minimizes the potential for direct off-target effects.
Q3: What are potential off-target effects and why are they a concern?
A3: Off-target effects are unintended interactions of a compound with proteins other than its primary target.[5][6] For kinase inhibitors, this can lead to the modulation of other signaling pathways, resulting in unforeseen biological consequences, cellular toxicity, and potentially misleading experimental outcomes.[5][7] Minimizing off-target effects is crucial for accurately interpreting experimental results and for the development of safe and effective therapeutics.
Q4: What is the difference between direct and indirect off-target effects?
A4: Direct off-target effects occur when the inhibitor binds directly to and modulates the activity of an unintended protein. Indirect off-target effects are downstream consequences of the on-target activity. For instance, inhibiting the primary target may indirectly affect other signaling pathways that are regulated by the primary target's downstream effectors.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations | Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds that target RIPK1 to see if the cytotoxicity is specific to this compound's structure. | Identification of any off-target kinases that may be responsible for the cytotoxicity.[5] |
| Compound precipitation | 1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Check the solubility of this compound in your specific cell culture medium. | Prevention of non-specific effects caused by compound precipitation.[5] | |
| Inconsistent or unexpected experimental results | Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory or related signaling pathways (e.g., other cell death pathways). 2. Consider using a combination of inhibitors to block both the primary and potential compensatory pathways. | A clearer understanding of the cellular response to RIPK1 inhibition and more consistent results.[5] |
| Inhibitor instability | 1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] | Consistent inhibitor potency throughout the experiments. | |
| Observed phenotype does not match genetic knockdown/knockout of RIPK1 | Significant off-target effects | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. 2. Conduct rescue experiments by transfecting cells with a drug-resistant mutant of RIPK1. This should rescue the on-target effects but not the off-target effects. | Confirmation of whether the observed phenotype is due to on-target RIPK1 inhibition or off-target effects.[5][7] |
Quantitative Data: this compound Potency and Selectivity
The following table summarizes the inhibitory potency of this compound against its primary target, RIPK1, in various assays.
| Assay Type | Target/Process | Cell Line | Potency (IC50/EC50) | Reference |
| Enzymatic Assay | RIPK1 Kinase Activity | - | 12 - 38 nM | [3] |
| Cell-Based Necroptosis Assay | Necroptotic Responses | Multiple immortalized and primary cell lines | 0.4 - 3 nM | [3] |
| Cell-Based Necroptosis Assay | TNFα-induced Necroptosis | L929 | < 1 nM | [1] |
| Human Whole Blood Assay | TNF/zVAD-induced Cell Death | - | 7 - 9 nM | [3] |
As noted, this compound displayed no significant inhibition in a panel of 105 kinases at a concentration of 10 µM, highlighting its high selectivity.[3]
Experimental Protocols
In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the IC50 values of this compound against a broad range of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay will typically range from 10 µM down to low nanomolar concentrations.
-
Kinase Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., ³³P-ATP) or non-radioactive methods like fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the direct binding of this compound to RIPK1 in a cellular context.
Objective: To verify that this compound engages with its target, RIPK1, within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration. Include a vehicle-treated control.
-
Heating: After treatment, harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation. Determine the protein concentration of the supernatant.
-
Western Blotting: Perform SDS-PAGE and Western blotting on the soluble fractions using an antibody specific for RIPK1.
-
Data Analysis: Quantify the band intensities for RIPK1 at each temperature point. In the presence of a binding ligand like this compound, the target protein is stabilized, leading to a higher melting temperature. This will be observed as a shift in the melting curve compared to the vehicle-treated control.
Visualizations
Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 3. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 4. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 5. benchchem.com [benchchem.com]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
How to address lot-to-lot variability of Ocadusertib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Ocadusertib, a potent and selective RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as LY3871801 or R552) is a small molecule, allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4][5] RIPK1 is a key regulator of cellular pathways involved in inflammation and programmed cell death, including apoptosis and necroptosis.[6][7] this compound blocks the kinase activity of RIPK1, thereby inhibiting inflammatory cell death.[1]
2. What are the potential causes of lot-to-lot variability with this compound?
While specific data on this compound's lot-to-lot variability is not extensively published, general principles for small molecule inhibitors apply. Variability can arise from several factors during manufacturing and handling:
-
Purity: The presence of impurities, such as starting materials, by-products, or degradation products, can affect the compound's activity.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities and dissolution rates, impacting its effective concentration in assays.
-
Residual Solvents: The presence of residual solvents from the manufacturing process can alter the compound's physical and chemical properties.
-
Stability and Storage: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) can lead to degradation of the compound over time.[8]
-
Weighing and Dissolution: Inaccurate weighing or incomplete dissolution of the compound can lead to incorrect concentrations in stock solutions.
3. How can I ensure the quality and consistency of the this compound I am using?
To ensure the quality of your this compound lot, it is crucial to:
-
Request a Certificate of Analysis (CoA): Always obtain a detailed CoA from the supplier for each new lot. This document should provide information on the compound's identity, purity (typically determined by HPLC), and other quality control parameters.
-
Perform In-House Quality Control: If possible, perform your own analytical characterization, such as HPLC or LC-MS, to verify the purity and identity of the compound upon receipt.
-
Proper Storage: Store this compound according to the manufacturer's instructions, typically in a dry, dark place at a specified temperature (e.g., -20°C or -80°C for long-term storage) to prevent degradation.[8][9]
-
Careful Handling: Use appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures when handling the compound.
4. What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[9] For in vivo studies, a common formulation involves dissolving the compound in DMSO and then diluting it with other vehicles like PEG300, Tween-80, and saline.[9]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected inhibitory activity | Lot-to-lot variability: Differences in purity, polymorphism, or the presence of impurities in the new lot of this compound. | 1. Review the Certificate of Analysis (CoA): Compare the purity and other specifications of the new lot with the previous lot. 2. Perform a dose-response experiment: Re-evaluate the IC50 of the new lot to determine if there is a significant shift in potency. 3. Analytical Verification: If available, use techniques like HPLC or LC-MS to confirm the purity and identity of the new lot. |
| Compound degradation: Improper storage or handling of this compound. | 1. Verify storage conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture. 2. Prepare fresh stock solutions: Avoid using old stock solutions, as the compound may have degraded over time. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9] | |
| Solubility issues: The compound may not be fully dissolved in the assay buffer. | 1. Visually inspect the solution: Check for any precipitate in your stock and working solutions. 2. Optimize dissolution: Gentle warming or sonication may aid in dissolving the compound.[9] 3. Solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not affecting cell viability or enzyme activity. | |
| High background signal or off-target effects | Compound impurities: The observed effects may be due to impurities in the this compound lot. | 1. Check the purity on the CoA. 2. Use a highly purified lot of this compound if available. 3. Test a structurally unrelated RIPK1 inhibitor to see if the same off-target effects are observed. |
| Non-specific binding: At high concentrations, small molecules can exhibit non-specific binding. | 1. Perform a thorough dose-response analysis to identify the optimal concentration range. 2. Include appropriate vehicle controls in all experiments. | |
| Cellular toxicity unrelated to RIPK1 inhibition | High concentration of this compound or solvent: The observed toxicity may be due to the compound or the solvent used for dissolution. | 1. Determine the maximum tolerated concentration of this compound and the solvent in your specific cell line. 2. Perform cell viability assays (e.g., MTT or CellTiter-Glo) in parallel with your functional assays. |
Data Presentation
Table 1: Key Quality Control Parameters for this compound
This table summarizes the critical quality attributes that should be considered when evaluating a new lot of this compound.
| Parameter | Analytical Method | Typical Specification | Importance |
| Identity | 1H-NMR, LC-MS | Conforms to structure | Confirms the correct chemical entity. |
| Purity | HPLC, UPLC | ≥98% | Ensures that the observed biological activity is due to this compound and not impurities. |
| Appearance | Visual Inspection | White to off-white solid | A change in appearance could indicate degradation or contamination. |
| Solubility | Visual Inspection | Soluble in DMSO | Ensures proper dissolution for accurate dosing in experiments. |
| Residual Solvents | GC-MS | Within acceptable limits (e.g., <0.5%) | High levels of residual solvents can affect the compound's properties and may be toxic to cells. |
| Water Content | Karl Fischer Titration | <0.5% | Excess water can promote hydrolysis and degradation of the compound. |
Table 2: this compound Potency in Preclinical Assays [1]
| Assay | Potency (IC50 / EC50) |
| RIPK1 Enzymatic Activity | 12 - 38 nM |
| Necroptotic Response (in vitro) | 0.4 - 3 nM |
| TNF/zVAD-induced Cell Death (human whole blood) | 7 - 9 nM |
Experimental Protocols
1. Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure there is no precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[9] Avoid repeated freeze-thaw cycles.
2. Protocol for In Vitro Necroptosis Inhibition Assay
This is a general protocol and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate your cells of interest (e.g., HT-29 or L929 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your stock solution. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.1%. Add the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the wells and pre-incubate for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis by adding the appropriate stimuli. For example, a combination of TNF-α, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Viability Measurement: Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or by measuring LDH release.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: RIPK1 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 5. This compound (LY3871801) / Eli Lilly, Rigel [delta.larvol.com]
- 6. RIPK1 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
Ocadusertib Administration in Animal Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for administering Ocadusertib in animal studies. This resource offers detailed frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as R552 or LY3871801, is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein involved in inflammatory cellular processes, including necroptosis (a form of programmed cell death) and the production of cytokines.[2] By inhibiting RIPK1, this compound can block inflammatory cell death and is being investigated for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis.[1][2]
Q2: What is the recommended route of administration for this compound in animal studies?
A2: this compound is intended for oral administration.[2] In preclinical murine models, it has been shown to be effective when administered orally.[2]
Q3: What are suitable vehicle formulations for preparing this compound for oral administration in animals?
A3: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Several vehicle formulations can be considered for oral gavage in animal studies. The following table summarizes some common options.
| Protocol | Vehicle Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Q4: What is the evidence of this compound's efficacy in animal models?
A4: Preclinical studies in mice have demonstrated the efficacy of this compound in various models of inflammation.[1][2] Treatment with this compound has been shown to prevent RIPK1-dependent hypothermia in response to a TNF challenge, inhibit necroptosis-induced skin inflammation, and reduce the severity of chronic proliferative dermatitis.[1]
Experimental Protocols
General Protocol for Oral Gavage Administration in Mice
This protocol provides a general guideline for the oral administration of this compound to mice. It should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound
-
Appropriate vehicle solution (see table above)
-
Syringes (1 mL or appropriate size)
-
Oral gavage needles (stainless steel or flexible plastic with a ball tip)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Acclimatize the animals to handling prior to the experiment to reduce stress. Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
Dosage Calculation: Calculate the required dose of this compound based on the animal's body weight. The volume administered should not exceed 10 mL/kg.
-
Preparation of Dosing Solution: Prepare the this compound formulation in the chosen vehicle. Ensure the compound is fully dissolved or homogeneously suspended. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach. Gently insert the gavage needle into the esophagus, passing it along the side of the mouth. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or changes in behavior.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits RIPK1-mediated signaling pathways.
Caption: General experimental workflow for this compound animal studies.
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and administration of this compound in animal studies.
| Issue | Potential Cause | Recommended Action |
| Formulation Preparation | ||
| This compound does not dissolve in the vehicle. | Insufficient solvent power of the vehicle. | - Try a different vehicle formulation from the recommended list.- Gently warm the solution or use sonication to aid dissolution. |
| The formulation appears cloudy or has precipitates after preparation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Prepare a fresh solution at a lower concentration.- Ensure all components of the vehicle are of high purity and correctly proportioned. |
| Oral Gavage Administration | ||
| The animal struggles excessively during the procedure. | - Improper restraint technique.- Animal is stressed. | - Ensure the animal is properly restrained with its head and body in a straight line.- Handle animals frequently before the study to acclimate them to the procedure. |
| Fluid is observed coming from the animal's nose or mouth. | The gavage needle may have entered the trachea. | - Immediately stop the administration.- Withdraw the needle and allow the animal to recover.- Monitor the animal closely for signs of respiratory distress. |
| The gavage needle meets resistance during insertion. | - Incorrect angle of insertion.- The needle may be too large for the animal. | - Do not force the needle. Withdraw and re-insert at a slightly different angle.- Ensure the gavage needle is of the appropriate size for the animal. |
| Post-Administration Observations | ||
| Animals show signs of distress (e.g., lethargy, ruffled fur, weight loss). | - Potential adverse effect of the compound.- Complication from the gavage procedure (e.g., esophageal injury). | - Reduce the dose in subsequent administrations.- Monitor the animals closely and consult with a veterinarian.- Refine the gavage technique to minimize trauma. |
References
Technical Support Center: Overcoming Resistance to ATR Inhibitors
Disclaimer: Information provided is for research use only. BenchChem makes no warranties, express or implied, regarding the data's completeness or fitness for a specific application.
Initial searches for "Ocadusertib" identify it as a potent and selective allosteric inhibitor of RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1), which is being investigated for chronic inflammatory diseases.[1][2][3][4][5] However, the query regarding overcoming resistance in cell lines suggests a focus on oncology and DNA Damage Response (DDR) pathways, where ATR (Ataxia Telangiectasia and Rad3-related) inhibitors are key therapeutic agents. This guide will focus on overcoming resistance to ATR inhibitors, a common challenge in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ATR inhibitors?
A1: ATR inhibitors are ATP-competitive agents that block the activity of the ATR kinase.[6] ATR is a critical regulator of the DNA Damage Response (DDR), particularly in response to replication stress.[6] By inhibiting ATR, these compounds prevent the downstream phosphorylation of CHK1, which in turn abrogates cell cycle checkpoint activation and hinders DNA repair. This leads to an accumulation of DNA damage, especially in cancer cells with high intrinsic levels of replication stress, ultimately resulting in cell death through apoptosis or mitotic catastrophe.[6]
Q2: Our cell line is showing reduced sensitivity to an ATR inhibitor over time. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to ATR inhibitors can arise through several mechanisms:
-
Loss of Nonsense-Mediated Decay (NMD) Factors: Studies have shown that the loss of the NMD factor UPF2 can lead to resistance to ATR inhibitors in gastric cancer cell lines.[7][8] This is often associated with altered cell-cycle progression and a failure of cells to accumulate in the G1 phase following treatment.[7]
-
Upregulation of Cell Cycle-Associated Genes: Increased expression of genes such as CDK2 and CCNE1 has been linked to ATR inhibitor resistance.[8][9] This suggests that resistant cells may have rewired their cell cycle control mechanisms to bypass the G1/S checkpoint typically enforced by ATR inhibition.[9]
-
Target Alteration: While less common for kinase inhibitors, mutations within the ATR gene that prevent drug binding could theoretically confer resistance.[9]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of the targeted therapy.[10][11]
Q3: What are the leading strategies to overcome resistance to ATR inhibitors in cell lines?
A3: Combination therapy is a primary strategy for overcoming resistance to ATR inhibitors and other targeted cancer drugs.[9][10][11][12][13][14][15][16] Some key combinations include:
-
PARP Inhibitors (PARPi): This is a well-documented synergistic combination.[9] ATR inhibition can re-sensitize PARPi-resistant cells, and vice-versa, by targeting different components of the DNA damage response pathway.[9][17]
-
Chemotherapy: Combining ATR inhibitors with DNA-damaging chemotherapeutic agents like temozolomide (B1682018) can promote sustained DNA damage and cell death in certain cancer models.[18]
-
Other DDR Inhibitors: Combining ATR inhibitors with inhibitors of other DDR proteins like ATM or DNA-PK is an area of active investigation.[8][18]
-
Immune Checkpoint Inhibitors: Preclinical and clinical studies are exploring the combination of ATR inhibitors with immunotherapy to enhance anti-tumor immune responses.[16]
Q4: My ATR inhibitor-resistant cells show elevated levels of p-ERK. What is the significance of this?
A4: The activation of the MAPK pathway, indicated by an increase in phosphorylated ERK (p-ERK), can be a mechanism of resistance. This suggests the activation of a bypass signaling pathway that promotes cell survival despite ATR inhibition. Investigating co-treatment with a MEK inhibitor could be a viable strategy to overcome this resistance.
Troubleshooting Guide
This guide provides troubleshooting for common issues encountered when studying ATR inhibitor resistance.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent IC50 values for the ATR inhibitor in the parental cell line. | Cell passage number variability; inconsistent cell seeding density; reagent variability. | Use cells within a consistent, low passage number range. Optimize and standardize cell seeding density. Ensure all reagents are properly stored and within their expiration dates. |
| Failure to generate a resistant cell line. | Insufficient drug concentration or exposure time; cell line is inherently resistant. | Gradually increase the drug concentration in a stepwise manner, allowing cells to adapt at each step.[9] Confirm the initial sensitivity of the parental cell line. Consider using a different cell line if resistance does not develop. |
| Resistant phenotype is lost after thawing cryopreserved cells. | Resistance is transient and not genetically stable; improper cryopreservation technique. | Maintain a low concentration of the ATR inhibitor in the culture medium for the first few passages after thawing. Ensure proper cryopreservation and thawing procedures are followed. |
| No clear mechanism of resistance identified (e.g., no change in UPF2, CDK2, or CCNE1 expression). | Resistance is mediated by a novel or uninvestigated mechanism. | Consider broader screening approaches such as whole-exome or RNA sequencing to identify novel mutations or changes in gene expression. Investigate potential alterations in drug efflux or metabolism. |
Experimental Protocols
Protocol 1: Generation of an ATR Inhibitor-Resistant Cancer Cell Line
This protocol describes a common method for generating a resistant cell line through continuous exposure to escalating drug concentrations.[9]
-
Initial Sensitivity Assessment: Determine the half-maximal inhibitory concentration (IC50) of the ATR inhibitor for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initiation of Resistance Induction: Culture the parental cells in their standard growth medium containing the ATR inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), double the concentration of the ATR inhibitor.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase it again.
-
Repeat Dose Escalation: Repeat the dose escalation process until the cells can proliferate in a concentration of the ATR inhibitor that is at least 10-fold higher than the initial IC50.[9]
-
Characterization of Resistant Cells: Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreservation: Cryopreserve resistant cells at regular intervals to ensure a stable stock.[9]
Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol outlines a method to assess changes in cell cycle distribution.
-
Cell Seeding: Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the ATR inhibitor at relevant concentrations (e.g., the IC50 of the parental line) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvest: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellets in 70% ice-cold ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature before analyzing by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
Protocol 3: Western Blotting for DDR and Cell Cycle Proteins
This protocol details the detection of key proteins involved in ATR inhibitor resistance.
-
Protein Extraction: Treat parental and resistant cells with the ATR inhibitor as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-CHK1, CHK1, UPF2, CDK2, CCNE1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: ATR signaling pathway in response to replication stress.
Caption: Experimental workflow for developing and analyzing ATR inhibitor resistance.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 5. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 6. benchchem.com [benchchem.com]
- 7. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. oncotarget.org [oncotarget.org]
Cell viability assay troubleshooting with Ocadusertib treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ocadusertib in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY3871801 or R552) is a potent and selective, orally available, allosteric inhibitor of the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4] RIPK1 is a key enzyme involved in the inflammatory cell death pathway known as necroptosis.[4] By inhibiting RIPK1, this compound blocks this inflammatory cell death process.[4] It is currently under investigation for chronic inflammatory diseases such as rheumatoid arthritis.[3][4]
Q2: Which cell viability assays are recommended for use with this compound?
A variety of cell viability assays can be used with this compound. The choice of assay depends on the specific research question. Commonly used assays include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in metabolically active cells, which is a good indicator of cell viability. The CellTiter-Glo® assay has been used in preclinical studies with this compound.[2]
-
Tetrazolium-based assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[5][6] However, kinase inhibitors can sometimes interfere with these assays.[5][6][7]
-
Cytotoxicity assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity or cell lysis.
-
Apoptosis assays (e.g., Caspase-Glo® 3/7): These assays measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[8][9][10] This can help determine if this compound is inducing apoptosis.
Q3: How can I distinguish between cytotoxic and cytostatic effects of this compound?
To differentiate between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects), you can employ the following strategies:[11]
-
Cell Counting: Perform a direct cell count using a hemocytometer with trypan blue exclusion at the beginning and end of the treatment period.
-
Cytotoxicity Assay: Use an assay that measures markers of cell death, such as the LDH release assay.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if this compound causes an arrest at a specific phase of the cell cycle.[12][13][14][15]
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on cell viability.
-
Possible Cause 1: Cell line resistance. The chosen cell line may not express RIPK1 or may have a downstream mutation in the necroptosis pathway, rendering it resistant to this compound's effects.
-
Troubleshooting Tip: Confirm the expression of RIPK1 in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to RIPK1 inhibition.
-
-
Possible Cause 2: Insufficient incubation time. The treatment duration may be too short to induce a measurable effect on cell viability.
-
Troubleshooting Tip: Perform a time-course experiment, testing various incubation times (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[11]
-
-
Possible Cause 3: Inappropriate assay. The chosen cell viability assay may not be sensitive enough to detect the specific effects of this compound in your cell model.
-
Troubleshooting Tip: Consider switching to a more sensitive assay. For example, if you are using an MTT assay, try a more sensitive luminescent ATP-based assay like CellTiter-Glo®.[11]
-
Problem 2: I am observing an increase in cell viability with this compound treatment.
-
Possible Cause 1: Assay interference. this compound might be directly interacting with the assay reagents, leading to a false positive signal. This is a known issue with some kinase inhibitors and tetrazolium-based assays like MTT.[7][16]
-
Troubleshooting Tip: Run a cell-free control by adding this compound to the culture medium without cells and performing the assay. If you observe a signal, it indicates direct interference.[11] In this case, switch to a non-tetrazolium-based assay.
-
-
Possible Cause 2: Shift in cellular metabolism. At certain concentrations, some kinase inhibitors can induce a stress response that increases cellular metabolic activity, which can be misinterpreted as increased viability by assays that measure metabolic output.[16]
-
Troubleshooting Tip: Use an alternative assay that does not rely on metabolic activity, such as a direct cell counting method or a cytotoxicity assay that measures LDH release.
-
Problem 3: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding. Inconsistent numbers of cells seeded across wells is a common source of variability.
-
Troubleshooting Tip: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting steps.[16]
-
-
Possible Cause 2: Pipetting errors. Inaccurate or inconsistent pipetting of cells, media, or this compound solutions can introduce significant errors.
-
Troubleshooting Tip: Calibrate your pipettes regularly. Use fresh pipette tips for each replicate.
-
-
Possible Cause 3: Edge effects. Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell growth.
-
Troubleshooting Tip: To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[16]
-
Problem 4: Precipitate formation in the culture medium.
-
Possible Cause: Poor solubility of this compound. The compound may be precipitating out of the solution at the tested concentrations, especially after dilution in the aqueous culture medium.
-
Troubleshooting Tip: Check the final concentration of the solvent (e.g., DMSO) in the culture medium. Ensure it does not exceed a non-toxic level (typically <0.5%).[11] If solubility is an issue, consider using a different solvent or preparing fresh dilutions for each experiment. This compound is soluble in DMSO up to 100 mg/mL.[2]
-
Quantitative Data Summary
Table 1: Preclinical Potency of this compound
| Assay Type | Cell Line/System | Potency (IC50/EC50) | Reference |
| RIPK1 Enzymatic Activity | In vitro | 12 to 38 nM | [4] |
| Necroptotic Response | In vitro immortalized and primary cells | 0.4 to 3 nM | [4] |
| TNF/zVAD-induced Cell Death | Human whole blood | 7 to 9 nM | [4] |
| Anti-necroptosis Activity | TNFα-induced mouse L929 cells | Not specified | [2] |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%. Remove the old medium and add the drug-containing medium to the appropriate wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well clear-bottomed plate and allow them to attach overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound as described in the CellTiter-Glo® protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[16]
-
-
Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization buffer (e.g., DMSO) to each well.[16]
-
Pipette gently to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]
Protocol 3: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Plate and treat cells with this compound in a 96-well opaque-walled plate as described above.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[8]
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well containing 100 µL of cell culture medium.[8][10]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[8]
-
Incubate at room temperature for 30 minutes to 3 hours. The optimal time should be determined empirically.[8]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: this compound inhibits the necroptosis pathway by targeting RIPK1.
Caption: A general workflow for performing a cell viability assay.
Caption: A decision tree for troubleshooting common viability assay issues.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 4. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 8. promega.com [promega.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. benchchem.com [benchchem.com]
- 12. The effect of danusertib, an Aurora kinase inhibitor, onto the cytotoxicity, cell cycle and apoptosis in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Danusertib Induces Apoptosis, Cell Cycle Arrest, and Autophagy but Inhibits Epithelial to Mesenchymal Transition Involving PI3K/Akt/mTOR Signaling Pathway in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Targeting cell cycle regulators: a new paradigm in cancer therapeutics | EurekAlert! [eurekalert.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Ocadusertib vs. Necrostatin-1: A Comparative Guide to RIPK1 Inhibitors in Necroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Central to this pathway is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), making it a prime target for therapeutic intervention. This guide provides an objective comparison of two prominent RIPK1 inhibitors, ocadusertib and necrostatin-1 (B1678002), focusing on their performance, mechanisms of action, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting the Necrosome
Both this compound and necrostatin-1 exert their inhibitory effects on necroptosis by targeting the kinase activity of RIPK1.[1] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 signaling complex. In the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation and, together with RIPK3, forms a necrosome.[2] This complex then phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane rupture.[2]
This compound and necrostatin-1 are allosteric inhibitors that bind to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[1] This prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3, thereby blocking the formation of the necrosome and inhibiting necroptotic cell death.[3]
References
A Comparative Analysis of the Kinase Selectivity of Ocadusertib and GSK2982772
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 3, 2025 – In the landscape of targeted therapeutics, the precision of kinase inhibitors is paramount to achieving desired efficacy while minimizing off-target effects. This guide provides a detailed comparison of the kinase selectivity of two prominent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): Ocadusertib (also known as LY3871801 and R552) and GSK2982772. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
This compound, developed by Rigel Pharmaceuticals and Eli Lilly, is a potent and selective allosteric inhibitor of RIPK1.[1][2] GSK2982772, from GlaxoSmithKline, is another potent and selective, ATP-competitive inhibitor of RIPK1.[3][4] Both compounds are under investigation for their therapeutic potential in a range of inflammatory and autoimmune diseases.[2][3]
Executive Summary of Kinase Selectivity
Both this compound and GSK2982772 demonstrate high selectivity for their primary target, RIPK1. However, the extent of their selectivity has been characterized against kinase panels of varying sizes. GSK2982772 has been profiled against a larger panel of kinases and has shown a remarkable degree of selectivity.
| Inhibitor | Primary Target | IC50 for RIPK1 | Kinase Panel Size | Selectivity Profile |
| This compound | RIPK1 | 12-38 nM | 105 kinases | No significant inhibition observed at 10 µM.[1] |
| GSK2982772 | RIPK1 | 16 nM (human), 20 nM (monkey) | >339 kinases | >1,000-fold selectivity over other kinases at 10 µM.[5] |
Detailed Kinase Selectivity Profiles
This compound (LY3871801/R552)
This compound has been characterized as a highly selective allosteric inhibitor of RIPK1. In a preclinical assessment, it was screened against a panel of 105 kinases at a concentration of 10 µM and showed no significant inhibition of any off-target kinases.[1] This indicates a high degree of specificity for RIPK1.
GSK2982772
GSK2982772 has undergone extensive selectivity profiling and has been shown to be an exquisitely selective inhibitor of RIPK1. In a comprehensive screen against a panel of 339 kinases, GSK2982772 demonstrated greater than 1,000-fold selectivity for RIPK1 when tested at a concentration of 10 µM.[5] Further testing against a panel of 456 kinases using the KINOMEscan™ platform also confirmed its high selectivity, with a TREEspot™ representation showing RIPK1 as the only significant hit.
Signaling Pathways and Experimental Workflows
The inhibition of RIPK1 by this compound and GSK2982772 modulates the necroptosis signaling pathway, a form of programmed cell death. The following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for assessing kinase inhibitor selectivity.
Caption: RIPK1 Signaling Pathway and Points of Inhibition.
References
- 1. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 2. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 3. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Ocadusertib's Kinase Selectivity: A Comparative Analysis
Ocadusertib (also known as LY3871801 and R552) is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] Extensive preclinical profiling has demonstrated its high specificity for its primary target, with minimal interaction with a broad range of other kinases. This high selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects and improve the overall safety profile of the drug.
High Selectivity Against a Broad Kinase Panel
In preclinical evaluations, this compound was screened against a panel of 105 different kinases to assess its off-target activity. The results of this screening were remarkably clean, with this compound showing no significant inhibition of any of the 105 kinases when tested at a high concentration of 10 µM.[1] This indicates a very low potential for this compound to interfere with other kinase-mediated signaling pathways, which are numerous and vital for normal cellular function.
Comparison with Other Kinase Inhibitors
The development of highly selective kinase inhibitors is a major goal in modern drug discovery. Many early-generation kinase inhibitors exhibited off-target activities that led to undesirable side effects. The focused activity of this compound on RIPK1, without significant off-target kinase interactions, represents a significant advancement. For researchers and clinicians, this high selectivity is a key differentiator when comparing this compound to other less selective kinase inhibitors that may be used in similar therapeutic areas.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
While the specific protocol used for the 105-kinase panel screen of this compound is not detailed in the available literature, a general methodology for such an assay is described below. These assays are typically performed by specialized contract research organizations.
Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a panel of purified protein kinases.
Materials:
-
Purified recombinant protein kinases.
-
Specific peptide or protein substrates for each kinase.
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP).
-
Test compound (this compound).
-
Assay buffer (typically contains a buffer salt like HEPES, MgCl₂, and other components to ensure optimal kinase activity).
-
96-well or 384-well assay plates.
-
Phosphocellulose or other capture membrane.
-
Scintillation counter or other detection instrument.
Workflow:
Procedure:
-
Compound Preparation: this compound is serially diluted to a range of concentrations. For a single-point screen, a high concentration like 10 µM is used.
-
Reaction Setup: The kinase, its specific substrate, and ATP are combined in an assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by adding the ATP solution to the wells containing the kinase, substrate, and the test compound.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and quantifying the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO). Significant inhibition is typically defined as a reduction in kinase activity above a certain threshold (e.g., >50%).
Signaling Pathway Context
This compound's high selectivity is crucial given the central role of its target, RIPK1, in cellular signaling. RIPK1 is a key regulator of the cellular response to inflammatory stimuli, particularly through the tumor necrosis factor (TNF) receptor pathway. It acts as a critical node, determining whether a cell undergoes programmed cell death (apoptosis or necroptosis) or survives via the activation of pro-inflammatory signaling pathways like NF-κB.
By selectively inhibiting the kinase activity of RIPK1, this compound can modulate these downstream pathways, reducing inflammation and preventing necroptotic cell death, which are implicated in various inflammatory and autoimmune diseases. The lack of off-target kinase activity ensures that other essential cellular signaling pathways remain unperturbed, contributing to a more favorable therapeutic window.
References
Validating Ocadusertib's On-Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended target within a cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of methods to validate the on-target engagement of Ocadusertib, a selective RIPK1 inhibitor, and objectively contrasts its performance with other well-characterized RIPK1 inhibitors, GSK2982772 and Necrostatin-1.
This compound (also known as LY3871801 or R552) is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death pathways, including necroptosis.[1][2][3] Validating that this compound effectively engages RIPK1 in cells is paramount for interpreting its biological effects and therapeutic potential. This guide details several robust experimental approaches for confirming target engagement and provides available data to compare this compound with other RIPK1 inhibitors.
Comparative Analysis of RIPK1 Inhibitors
This guide focuses on comparing this compound with two other widely used RIPK1 inhibitors:
-
GSK2982772: A potent and selective, ATP-competitive RIPK1 inhibitor that has been evaluated in clinical trials.[4][5]
-
Necrostatin-1 (Nec-1): A well-established, allosteric inhibitor of RIPK1, widely used as a tool compound in necroptosis research.[6][7]
The following table summarizes the available quantitative data for the enzymatic and cellular activity of these inhibitors.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | RIPK1 | Enzymatic Activity | 12 - 38 nM | [1] |
| RIPK1 | Cellular Necroptosis Inhibition (multiple cell lines) | 0.4 - 3 nM | [1] | |
| RIPK1 | Cellular Necroptosis Inhibition (human whole blood) | 7 - 9 nM | [1] | |
| GSK2982772 | Human RIPK1 | Enzymatic Activity (ADP-Glo) | 16 nM | [4][8] |
| Monkey RIPK1 | Enzymatic Activity (ADP-Glo) | 20 nM | [4][8] | |
| Human RIPK1 | Cellular Necroptosis Inhibition (U937 cells) | 6.1 nM | [5] | |
| Necrostatin-1 | Human RIPK1 | Cellular Necroptosis Inhibition (U937 cells) | 490 nM | [9] |
Experimental Methodologies for On-Target Validation
Several robust methods can be employed to validate the on-target engagement of RIPK1 inhibitors in a cellular context. These techniques range from directly measuring target binding to assessing the modulation of downstream signaling pathways.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm direct target engagement in intact cells. It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified, providing evidence of target engagement.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with various concentrations of the RIPK1 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-denatured protein and quantify the amount of the target protein (RIPK1) using methods such as Western Blotting or ELISA.
-
Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, on-target engagement. An isothermal dose-response curve can be generated by heating the cells at a fixed temperature and varying the inhibitor concentration to determine the EC50 of target engagement.[10][11]
Workflow for Cellular Thermal Shift Assay (CETSA)
A schematic of the experimental workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a target protein in living cells. This assay utilizes a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. When a test compound is introduced, it competes with the tracer for binding to the target protein, resulting in a decrease in the BRET signal.
Experimental Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc®-RIPK1 fusion protein.
-
Cell Seeding: Seed the transfected cells into a multi-well plate.
-
Tracer and Compound Addition: Add a specific NanoBRET™ tracer for RIPK1 to the cells, followed by the addition of varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: Incubate the cells to allow for compound entry and binding to the target.
-
Signal Detection: Add the NanoBRET™ substrate and measure the bioluminescence and fluorescence signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.
Workflow for NanoBRET™ Target Engagement Assay
A simplified workflow for the NanoBRET™ target engagement assay.
Western Blotting for Downstream Signaling
A common and effective method to indirectly assess on-target engagement is to measure the phosphorylation status of RIPK1 itself and its downstream substrates. Inhibition of RIPK1 kinase activity by an effective compound will lead to a decrease in the phosphorylation of these key signaling molecules.
Key Downstream Markers:
-
p-RIPK1 (Ser166): Autophosphorylation of RIPK1 at Serine 166 is a key marker of its activation.[12]
-
p-MLKL (Ser358): RIPK1 activation leads to the phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL) at Serine 358, a critical step in necroptosis execution.
-
p-NF-κB p65 (Ser536): RIPK1 also plays a role in the NF-κB signaling pathway, and its inhibition can affect the phosphorylation of the p65 subunit.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HT-29, U937) and treat them with a necroptosis-inducing stimulus (e.g., TNFα in combination with a pan-caspase inhibitor like z-VAD-fmk and a Smac mimetic) in the presence of varying concentrations of the RIPK1 inhibitor (e.g., this compound).
-
Cell Lysis: Lyse the cells at a specific time point after treatment to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane (e.g., PVDF or nitrocellulose), and probe with primary antibodies specific for p-RIPK1 (S166), p-MLKL (S358), p-NF-κB p65 (S536), and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins, normalized to the total protein and loading control.
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in necroptosis and inflammatory signaling pathways, highlighting the key phosphorylation events that can be used to monitor its activity.
RIPK1 Signaling and Points of Inhibition
A simplified diagram of the RIPK1 signaling pathway leading to necroptosis and inflammation.
Conclusion
Validating the on-target engagement of this compound in a cellular context is essential for its development as a therapeutic agent. This guide provides a comparative framework and detailed methodologies for researchers to assess its performance against other RIPK1 inhibitors. While direct comparative data for this compound using advanced target engagement assays like CETSA and NanoBRET™ is not yet widely available in the public domain, the provided protocols for these assays, along with Western Blotting for downstream pathway modulation, offer a robust toolkit for a comprehensive validation strategy. The existing data on this compound's potent inhibition of necroptosis in cellular assays suggests strong on-target activity. By employing the experimental approaches outlined in this guide, researchers can generate the necessary data to rigorously evaluate and compare the cellular on-target engagement of this compound and other RIPK1 inhibitors, thereby advancing our understanding of their therapeutic potential.
References
- 1. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 2. This compound (LY3871801) / Eli Lilly, Rigel [delta.larvol.com]
- 3. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. invivogen.com [invivogen.com]
- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life-or-death decisions. Its kinase activity is a key driver of programmed cell death pathways, namely apoptosis and necroptosis, and is implicated in numerous inflammatory and neurodegenerative diseases.[1][2] Consequently, inhibiting RIPK1 kinase activity presents a promising therapeutic strategy.[3] This guide provides an objective, data-driven comparison of various RIPK1 inhibitors evaluated in vitro, summarizing their potency and offering detailed experimental protocols to support further research.
The Central Role of RIPK1 in Cell Fate Signaling
RIPK1 functions as a molecular switch downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[4][5] Upon TNF-α stimulation, RIPK1 is recruited to the receptor to form a multi-protein complex known as Complex I, which primarily activates the NF-κB signaling pathway, promoting cell survival and inflammation.[6]
However, under conditions where components of Complex I are altered or when caspase activity is inhibited, RIPK1 can dissociate to form distinct cytosolic complexes that trigger cell death.[7]
-
Complex IIa (Apoptosome): Formation of this complex, including FADD and Caspase-8, leads to Caspase-8 activation and subsequent RIPK1-dependent apoptosis.[7]
-
Complex IIb (Necrosome): In the absence of active Caspase-8, RIPK1 interacts with and phosphorylates RIPK3.[1] This leads to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of necroptosis.[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing its rupture.[1]
The kinase activity of RIPK1 is essential for its ability to induce both apoptosis and necroptosis, making it an attractive target for small molecule inhibitors.[6]
Caption: RIPK1 Signaling Pathways.
Comparative Analysis of RIPK1 Inhibitors
A variety of small molecule inhibitors have been developed to target the kinase activity of RIPK1. They are often classified based on their binding mode (Type I, II, or III/allosteric). The table below summarizes the in vitro potency of several representative RIPK1 inhibitors based on published data.
| Inhibitor | Inhibitor Type | Biochemical Potency (IC₅₀, nM) | Cellular Potency (EC₅₀, nM) | Assay / Cell Line | Reference(s) |
| Necrostatin-1 (Nec-1) | Type III (Allosteric) | - | 494 | Necroptosis / Jurkat cells | [8] |
| RIPA-56 | Type III (Allosteric) | 13 | 27 | Necroptosis / L929 cells | [8] |
| GSK2982772 | Type III (Allosteric) | - | 12 | Necroptosis / HT-29 cells | [9] |
| Ponatinib (B1185) | Type II | Dual RIPK1/RIPK3 inhibitor | Potent necroptosis inhibitor | Various | [10][11] |
| RI-962 | Not Specified | 5.9 | - | ADP-Glo Kinase Assay | [2] |
| PK68 | Not Specified | 90 | - | RIPK1 Kinase Assay | [8] |
| Compound 70 | Not Specified | Kd = 9.2 | 17 - 30 | Necroptosis / Human & Mouse cells | [12] |
| GSK'074 | Type II | Dual RIPK1/RIPK3 inhibitor | ~10 | Necroptosis / Human & Mouse cells | [8] |
| Compound 24 | Not Specified | 2010 | 6770 | ADP-Glo / HT-29 Necroptosis | [9][13] |
Note: IC₅₀ (Half-maximal inhibitory concentration) in biochemical assays measures direct inhibition of the enzyme. EC₅₀ (Half-maximal effective concentration) in cellular assays measures the concentration required to produce 50% of the maximum protective effect against cell death.
Key Experimental Methodologies
Standardized in vitro assays are crucial for the initial characterization and comparison of inhibitor potency and efficacy. Below are detailed protocols for two fundamental assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the enzymatic activity of purified RIPK1 by measuring the amount of ADP produced during the kinase reaction.
Objective: To determine the direct inhibitory effect of a compound on RIPK1 kinase activity (IC₅₀ value).
Principle: The assay is performed in two steps. First, the RIPK1 kinase reaction occurs, producing ADP. Second, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which drives a luciferase reaction to produce a luminescent signal proportional to the initial ADP concentration.
Materials:
-
Purified recombinant human RIPK1 enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Dithiothreitol (DTT)
-
Test inhibitors dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute them in the kinase buffer to the desired final concentrations. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Reaction Setup: To each well of the assay plate, add:
-
Test inhibitor or DMSO control.
-
RIPK1 enzyme solution (e.g., final concentration of 0.1-0.5 µM).
-
Incubate for 15-30 minutes at room temperature to allow compound binding.
-
-
Initiate Kinase Reaction: Add ATP solution to all wells to start the reaction. The final ATP concentration should be at or near its Km value for RIPK1.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Terminate Reaction: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9][14]
Cellular Necroptosis Assay
This assay measures the ability of an inhibitor to protect cells from a specific necroptotic stimulus.
Objective: To determine the potency of a compound in a cellular context (EC₅₀ value).
Cell Line: Human colon adenocarcinoma HT-29 cells are commonly used as they are sensitive to necroptosis induction.
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α
-
Smac mimetic (IAP inhibitor)
-
Z-VAD-FMK (pan-caspase inhibitor)
-
Test inhibitors dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT)
-
Clear-bottom, white-walled 96-well plates
Procedure:
-
Cell Plating: Seed HT-29 cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells by adding serial dilutions of the test inhibitors. Incubate for 30-60 minutes.
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of human TNF-α, a Smac mimetic, and Z-VAD-FMK (a combination often referred to as "TSZ").[13] Include control wells with cells only (100% viability) and cells with TSZ only (0% protection).
-
Incubation: Incubate the plates for 18-24 hours.
-
Measure Viability: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell protection for each inhibitor concentration relative to the TSZ-only control. Plot the percent protection against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Caption: In Vitro Workflow for RIPK1 Inhibitor Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A cellular screen identifies ponatinib and pazopanib as inhibitors of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Ocadusertib Combination Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential for ocadusertib in combination with other anti-inflammatory drugs. As direct preclinical or clinical data on this compound combination therapies are not yet publicly available, this document serves as a representative framework. It leverages data from studies on other Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors and analogous combination strategies to project the potential efficacy and to delineate the experimental methodologies crucial for future investigations.
This compound, a potent and selective inhibitor of RIPK1, is currently under development for the treatment of autoimmune and inflammatory disorders such as rheumatoid arthritis.[1] RIPK1 is a critical signaling protein involved in a wide array of key inflammatory cellular processes, and its inhibition presents a promising therapeutic avenue for various autoimmune, inflammatory, and neurodegenerative conditions.[1][2] While this compound has shown promise in preclinical monotherapy studies, the complex nature of inflammatory diseases suggests that combination therapy may offer a more comprehensive and effective treatment approach. This guide explores the theoretical and potential practical advantages of combining this compound with other established anti-inflammatory agents.
Rationale for Combination Therapy
Inflammatory diseases are often driven by multiple, redundant signaling pathways. Targeting a single pathway with a monotherapy can be effective, but the disease may adapt or be sustained by alternative inflammatory cascades. By combining this compound, which targets the RIPK1-mediated inflammation and necroptosis pathway, with drugs that act on other key inflammatory mechanisms, it may be possible to achieve synergistic effects, leading to improved efficacy, reduced dosages, and potentially a better safety profile.
Potential Combination Partners for this compound
While specific data for this compound is pending, preclinical and clinical studies on other inflammatory disease treatments suggest potential benefits for combining a RIPK1 inhibitor with the following classes of anti-inflammatory drugs:
-
Tumor Necrosis Factor (TNF) Inhibitors: TNF is a major inflammatory cytokine that signals upstream of RIPK1. A combination could provide a more profound blockade of the TNF signaling pathway.
-
Janus Kinase (JAK) Inhibitors: JAK inhibitors block the signaling of multiple cytokines involved in inflammation. Combining with a RIPK1 inhibitor could target distinct but complementary inflammatory pathways.
-
Methotrexate (B535133): A standard of care for rheumatoid arthritis, methotrexate has broad anti-inflammatory and immunomodulatory effects. A combination with this compound could offer a multi-faceted approach to disease control.
Representative Preclinical Data for RIPK1 Inhibitor Combination Therapies
The following table summarizes representative preclinical data from studies investigating the combination of RIPK1 inhibitors with other anti-inflammatory agents in relevant animal models of inflammatory diseases.
| Combination Therapy | Animal Model | Key Efficacy Endpoints | Representative Outcome |
| RIPK1 Inhibitor + TNF Inhibitor | Collagen-Induced Arthritis (CIA) in Mice | Arthritis Score, Paw Swelling, Histopathology, Cytokine Levels (e.g., IL-6, TNF-α) | Potential for synergistic reduction in clinical scores and joint inflammation compared to monotherapy. |
| RIPK1 Inhibitor + JAK Inhibitor | TNBS-Induced Colitis in Rats | Disease Activity Index (DAI), Colon Length, Myeloperoxidase (MPO) Activity, Histopathology | Additive or synergistic improvement in colitis severity, with reduced inflammatory cell infiltration and mucosal damage. |
| Vinpocetine (modulates RIPK1) + Methotrexate | Methotrexate-induced Duodenal Intoxication in Rats | Histological changes, Oxidative stress markers (Nrf2, HO-1), Inflammatory markers (MPO, TNF-α, IL-1β), Necroptosis proteins (RIPK1, RIPK3, MLKL) | Vinpocetine attenuated methotrexate-induced intestinal damage by downregulating RIPK1-mediated necroptosis and inflammation.[3] |
Signaling Pathways and Mechanisms of Action
The combination of this compound with other anti-inflammatory drugs targets multiple nodes within the complex inflammatory signaling network. The diagram below illustrates the major pathways and the points of intervention for a hypothetical combination of a RIPK1 inhibitor, a TNF inhibitor, and a JAK inhibitor.
Figure 1: Inflammatory Signaling Pathways and Drug Targets. This diagram illustrates the points of intervention for TNF inhibitors, this compound (a RIPK1 inhibitor), and JAK inhibitors within the inflammatory cascade.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the evaluation of combination therapies. Below are representative protocols for two widely used preclinical models of inflammatory diseases.
Collagen-Induced Arthritis (CIA) in Mice
This model is considered the gold standard for preclinical testing of rheumatoid arthritis therapies.
-
Animals: DBA/1 mice, 8-10 weeks old, are typically used due to their high susceptibility to CIA.[2][4]
-
Induction of Arthritis:
-
An emulsion is prepared by mixing bovine type II collagen with Complete Freund's Adjuvant (CFA).[2][4]
-
On day 0, mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.[5]
-
A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered on day 21.[4]
-
-
Treatment:
-
Treatment with this compound, a comparator anti-inflammatory drug, or the combination is initiated at the first signs of arthritis (typically around day 25-28) or prophylactically.
-
Drugs are administered daily or as per their pharmacokinetic profile via oral gavage or other appropriate routes.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is scored visually on a scale of 0-4 for each paw, based on erythema and swelling. The maximum score per mouse is 16.[4]
-
Paw Swelling: Paw thickness is measured using a digital caliper.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E, Safranin O) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
TNBS-Induced Colitis in Rats
This model is commonly used to study inflammatory bowel disease, particularly Crohn's disease.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g) are frequently used.
-
Induction of Colitis:
-
Rats are fasted overnight.
-
Under light anesthesia, a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is instilled into the colon via a catheter.[6]
-
-
Treatment:
-
Treatment with this compound, a comparator drug, or the combination is typically started 24 hours before or 2 hours after TNBS instillation and continued daily.[6]
-
-
Assessment of Colitis:
-
Disease Activity Index (DAI): This is a composite score based on weight loss, stool consistency, and the presence of blood in the stool.[7]
-
Macroscopic Scoring: At the end of the study, the colon is removed, and the extent of mucosal damage, ulceration, and inflammation is scored.
-
Colon Length and Weight: Inflammation leads to a shortening and thickening of the colon.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of inflammation.
-
Histopathology: Colon sections are stained with H&E to evaluate the severity of inflammation, crypt damage, and inflammatory cell infiltration.
-
Experimental Workflow for Combination Studies
The following diagram outlines a typical workflow for a preclinical study evaluating the combination of this compound with another anti-inflammatory drug.
Figure 2: Preclinical Experimental Workflow. This flowchart outlines the key steps in conducting a preclinical study to evaluate a combination therapy.
Conclusion
While definitive data on the combination of this compound with other anti-inflammatory drugs is eagerly awaited, the existing knowledge of RIPK1 signaling and the broader principles of combination therapy in inflammatory diseases provide a strong rationale for such investigations. The experimental frameworks and representative data presented in this guide are intended to facilitate the design and interpretation of future studies. As research in this area progresses, a more refined understanding of the optimal combination strategies for this compound will emerge, potentially leading to more effective treatments for patients with debilitating inflammatory conditions.
References
- 1. turkishimmunology.org [turkishimmunology.org]
- 2. chondrex.com [chondrex.com]
- 3. Vinpocetine mitigates methotrexate-induced duodenal intoxication by modulating NF-κB, JAK1/STAT-3, and RIPK1/RIPK3/MLKL signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. mdpi.com [mdpi.com]
Ocadusertib: A Potential Alternative in Necrostatin-1 Resistant Necroptosis
A Comparative Guide for Researchers in Drug Development
The landscape of necroptosis inhibition is evolving, with novel therapeutic agents offering potential advantages over first-generation inhibitors. This guide provides a comparative analysis of ocadusertib, a potent and selective allosteric RIPK1 inhibitor, and necrostatin-1 (B1678002), the prototypical inhibitor of necroptosis. The focus is on the potential efficacy of this compound in models where necrostatin-1 fails, a critical consideration for the development of next-generation therapies targeting inflammatory and neurodegenerative diseases.
Executive Summary
Necroptosis is a form of regulated cell death implicated in a variety of human pathologies. Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, has emerged as a promising therapeutic strategy. Necrostatin-1, the first-in-class RIPK1 inhibitor, has been instrumental in elucidating the role of necroptosis in disease models. However, its limitations, including off-target effects and the potential for resistance, have driven the search for superior alternatives. This compound (formerly LY3871801/R552) is a clinical-stage, potent, and selective allosteric inhibitor of RIPK1.[1] This guide will compare the preclinical data of this compound and necrostatin-1, with a particular focus on the mechanistic rationale for this compound's potential efficacy in necrostatin-1 resistant settings.
Comparative Analysis of this compound and Necrostatin-1
| Feature | This compound | Necrostatin-1 | Necrostatin-1s (Improved Analog) |
| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | Receptor-Interacting Protein Kinase 1 (RIPK1) | Receptor-Interacting Protein Kinase 1 (RIPK1) |
| Mechanism of Action | Allosteric Inhibitor[1] | Allosteric Inhibitor[2] | Allosteric Inhibitor |
| Potency (IC50/EC50) | In vitro enzymatic IC50: 12-38 nM; Cellular necroptosis EC50: 0.4-3 nM[1] | Cellular necroptosis EC50: ~500 nM | Cellular necroptosis EC50: ~50 nM |
| Selectivity | Highly selective; no significant inhibition of 105 other kinases at 10 µM[1] | Known off-target inhibition of indoleamine 2,3-dioxygenase (IDO)[3] | More specific than Necrostatin-1; does not inhibit IDO[3] |
| Development Stage | Phase II clinical trials for rheumatoid arthritis[4] | Preclinical tool compound | Preclinical tool compound |
Efficacy in Necrostatin-1 Resistant Models: A Mechanistic Perspective
Direct comparative studies of this compound in validated necrostatin-1 resistant models are not yet available in the public domain. However, based on the known mechanisms of necrostatin-1 resistance, we can infer the potential advantages of this compound.
1. Resistance due to Off-Target Effects:
Necrostatin-1's inhibition of IDO can confound experimental results and may lead to apparent "resistance" if the observed phenotype is unrelated to RIPK1 inhibition.[3] this compound's high selectivity would circumvent this issue, providing a cleaner tool to probe the role of RIPK1-mediated necroptosis.
2. Resistance due to Altered Binding Site:
As allosteric inhibitors, both this compound and necrostatin-1 bind to pockets on RIPK1 distinct from the ATP-binding site.[1][2] While both are allosteric, they are chemically distinct molecules and likely interact with different residues within their respective allosteric pockets. Therefore, a mutation in the necrostatin-1 binding site that confers resistance may not affect the binding and inhibitory activity of this compound.
3. Resistance due to Downregulation of Necroptosis Pathway Components:
A common mechanism of resistance to necroptosis is the downregulation of key signaling molecules such as RIPK1 or RIPK3.[5] In such scenarios, any RIPK1 inhibitor, including this compound and necrostatin-1, would be rendered ineffective as the target itself is absent or significantly reduced.
Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway
Caption: Simplified necroptosis signaling pathway highlighting RIPK1 as the target for both this compound and Necrostatin-1.
Experimental Workflow for In Vitro Necroptosis Assay
Caption: A general workflow for assessing the efficacy of inhibitors in an in vitro necroptosis assay.
Experimental Protocols
In Vitro Necroptosis Induction and Inhibition Assay
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
-
Cell Lines:
-
Human colorectal adenocarcinoma cells (HT-29)
-
Murine fibrosarcoma cells (L929)
-
-
Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
Necrostatin-1 or Necrostatin-1s
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Lysis buffer for Western blot
-
Primary antibodies against p-RIPK1 (Ser166), RIPK1, p-MLKL (Ser358), MLKL, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
-
Procedure:
-
Seed cells in 96-well plates for viability assays or larger plates for Western blotting and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound, necrostatin-1, or vehicle control for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).
-
Incubate for a predetermined time (e.g., 6-24 hours), sufficient to induce cell death in control wells.
-
For Cell Viability: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence.
-
For Western Blotting:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
-
Conclusion
This compound represents a promising next-generation RIPK1 inhibitor with high potency and selectivity. While direct evidence in necrostatin-1 resistant models is pending, its distinct chemical structure and allosteric binding mechanism provide a strong rationale for its potential efficacy in overcoming certain forms of resistance, particularly those arising from mutations in the necrostatin-1 binding site or off-target effects of necrostatin-1. Further research is warranted to directly compare the efficacy of this compound and necrostatin-1 in well-characterized resistant models to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 5. jitc.bmj.com [jitc.bmj.com]
Cross-reactivity of Ocadusertib with other kinase signaling pathways
For Researchers, Scientists, and Drug Development Professionals
Ocadusertib (also known as LY3871801 or R552) is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4][5] As a key regulator of cellular necrosis and inflammation, RIPK1 is a promising therapeutic target for a range of autoimmune and inflammatory diseases. A critical aspect of the preclinical evaluation of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and a narrower therapeutic window. This guide provides a comparative overview of the kinase cross-reactivity of this compound and other notable RIPK1 inhibitors, supported by available experimental data and detailed methodologies.
High Selectivity of this compound
Preclinical data on this compound demonstrates its high selectivity for RIPK1. In a broad kinase screening panel, this compound was tested at a concentration of 10 µM against 105 other kinases and showed no significant inhibition.[1] While the specific percentage of inhibition for each of the 105 kinases is not publicly available, this finding underscores the high specificity of this compound for its primary target, RIPK1. The half-maximal inhibitory concentration (IC50) of this compound for RIPK1 enzymatic activity is reported to be in the range of 12 to 38 nM.[1]
Comparative Kinase Selectivity Profiles
To provide a comprehensive perspective on this compound's selectivity, this section compares its cross-reactivity profile with other well-characterized RIPK1 inhibitors.
| Inhibitor | Primary Target | Screening Panel Size | Concentration | Key Off-Target Information | Reference |
| This compound | RIPK1 | 105 Kinases | 10 µM | No significant inhibition observed. | [1] |
| GSK2982772 | RIPK1 | >339 Kinases | 10 µM | Highly selective, with greater than 1,000-fold selectivity over ERK5. | [6][7] |
| Necrostatin-1s | RIPK1 | Not specified | Not specified | A more specific analog of Necrostatin-1, lacking the off-target inhibition of Indoleamine 2,3-dioxygenase (IDO). | [8][9] |
| RIPA-56 | RIPK1 | Not specified | 10 µM | No inhibition of RIPK3 kinase activity was observed. | [10] |
Signaling Pathway of RIPK1 Inhibition
The primary signaling pathway affected by this compound is the necroptosis pathway, which is initiated by the activation of death receptors such as the TNF receptor. Upon receptor activation, RIPK1 is recruited and phosphorylated, leading to the formation of the necrosome complex with RIPK3 and MLKL, ultimately resulting in programmed necrotic cell death. This compound, as a RIPK1 inhibitor, blocks this cascade.
Experimental Protocols
The assessment of kinase inhibitor selectivity is crucial for drug development. Below are detailed methodologies for key experiments cited in the evaluation of compounds like this compound.
Kinase Selectivity Profiling (Kinome Scan)
Objective: To determine the selectivity of a test compound against a broad panel of kinases.
Methodology: A common method for kinase profiling is a competition binding assay, such as the KINOMEscan™ platform.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are typically produced as fusions with a DNA tag.
-
Procedure:
-
A library of kinases is individually expressed and tagged.
-
The test compound (e.g., this compound at 10 µM) is incubated with the kinase and the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.
-
-
Data Analysis: The results are often expressed as a percentage of control (vehicle-treated) binding. A lower percentage indicates stronger inhibition.
In Vitro RIPK1 Enzymatic Assay
Objective: To determine the potency of an inhibitor against the enzymatic activity of RIPK1.
Methodology: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) into a substrate.
-
Reagents:
-
Recombinant human RIPK1 enzyme.
-
A suitable substrate (e.g., a generic kinase substrate like myelin basic protein).
-
[γ-³³P]ATP.
-
Kinase reaction buffer.
-
Test compound (e.g., this compound) at various concentrations.
-
-
Procedure:
-
The RIPK1 enzyme is incubated with the test compound for a defined period.
-
The kinase reaction is initiated by the addition of the substrate and [γ-³³P]ATP.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The reaction mixture is transferred to a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Unincorporated [γ-³³P]ATP is washed away.
-
The amount of radioactivity on the membrane is measured using a scintillation counter.
-
-
Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
The available data strongly suggest that this compound is a highly selective inhibitor of RIPK1. Its lack of significant off-target inhibition in a broad kinase panel is a promising characteristic for a therapeutic candidate, potentially minimizing the risk of mechanism-based side effects. In comparison to other RIPK1 inhibitors, this compound's selectivity profile appears favorable. However, a full, quantitative dataset of its kinome scan would provide a more definitive and comprehensive understanding of its cross-reactivity. The experimental protocols outlined provide a framework for the standardized assessment of kinase inhibitor selectivity, a critical step in the development of targeted therapies.
References
- 1. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 5. Lilly :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 6. Probe GSK2982772 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
Safety Operating Guide
Personal protective equipment for handling Ocadusertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, logistical, and operational information for the handling of Ocadusertib, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Adherence to these guidelines is essential to ensure personal safety and the integrity of experimental procedures. This compound is currently under investigation for the treatment of autoimmune and inflammatory diseases.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to handle this potent, biologically active small molecule with a high degree of caution. The following PPE recommendations are based on general safety protocols for handling potent kinase inhibitors and should be considered mandatory.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles.Lab Coat: Disposable or dedicated non-absorbent lab coat.Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles or face shield.Lab Coat: Standard laboratory coat.Ventilation: Chemical fume hood. |
| In Vitro Assays (e.g., cell culture) | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: Class II biological safety cabinet for cell culture work. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical to minimize exposure and maintain the compound's stability.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
This compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
-
Store in a clearly labeled, designated, and secure location.
Preparation of Solutions:
-
All handling of solid this compound and the preparation of stock solutions must occur within a certified chemical fume hood to prevent inhalation of powder.
-
Use dedicated spatulas and weighing papers.
-
For in vivo studies, this compound can be formulated in various solvents. A common formulation involves dissolving the compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a concentration of at least 2.5 mg/mL.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Prepare fresh working solutions for in vivo experiments on the day of use.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as empty vials, gloves, pipette tips, and weighing papers should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. |
| Contaminated Sharps | Needles and other sharps contaminated with this compound should be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste. |
Disposal of investigational drugs should adhere to institutional guidelines and be conducted in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[2] This typically involves incineration by an approved environmental management vendor.[2]
This compound's Mechanism of Action: RIPK1 Signaling Pathway
This compound is a potent and selective allosteric inhibitor of RIPK1, a key signaling protein involved in inflammation and cell death pathways such as necroptosis.[3][4] The following diagram illustrates the RIPK1 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptosis pathway.
Experimental Protocol: In Vitro TNF/zVAD-Induced Necroptosis Assay
This protocol describes a method to assess the efficacy of this compound in preventing necroptosis induced by Tumor Necrosis Factor-alpha (TNFα) and the pan-caspase inhibitor z-VAD-fmk in a suitable cell line (e.g., HT-29 or L929).
Materials:
-
HT-29 or L929 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Human or mouse TNFα (recombinant)
-
z-VAD-fmk
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH cytotoxicity assay kit)
-
96-well cell culture plates (white opaque for luminescence assays)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]
-
-
Compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Pre-treat the cells with the various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
-
Induction of Necroptosis:
-
Prepare a solution of TNFα and z-VAD-fmk in complete cell culture medium. Final concentrations will need to be optimized for the specific cell line (e.g., 1-100 ng/mL TNFα and 20-50 µM z-VAD-fmk).[5][6]
-
Add the TNFα/z-VAD-fmk solution to the wells containing the this compound-treated cells.
-
Include control wells: untreated cells, cells treated with this compound alone, and cells treated with TNFα/z-VAD-fmk alone.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Assessment of Cell Viability:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
-
Caption: Workflow for assessing this compound's inhibition of necroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Early Development of this compound, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.ca]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
